XY028-133
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[7-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H67N11O7S/c1-32-40-29-56-52(60-48(40)64(37-12-10-11-13-37)50(70)45(32)34(3)65)58-42-21-20-38(28-54-42)61-22-24-62(25-23-61)44(68)15-9-7-8-14-43(67)59-47(53(4,5)6)51(71)63-30-39(66)26-41(63)49(69)55-27-35-16-18-36(19-17-35)46-33(2)57-31-72-46/h16-21,28-29,31,37,39,41,47,66H,7-15,22-27,30H2,1-6H3,(H,55,69)(H,59,67)(H,54,56,58,60)/t39-,41+,47-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVNDEBEHBRZEC-WWTLGBROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)C8CCCC8)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)C8CCCC8)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H67N11O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1002.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
XY028-133: A Technical Whitepaper on the Discovery and Synthesis of a PROTAC-Based CDK4/6 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of XY028-133, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This compound represents a novel therapeutic modality for cancers dependent on the CDK4/6 signaling pathway. This guide details its discovery, mechanism of action, synthesis, and key experimental data, offering a valuable resource for researchers in oncology and drug development.
Introduction and Discovery
This compound is a synthetic, heterobifunctional small molecule designed to target CDK4/6 for degradation.[1][2][3] It was developed as part of a broader effort to create novel cancer therapeutics that can overcome the limitations of traditional small-molecule inhibitors.[4] Unlike inhibitors that merely block the enzymatic activity of their targets, this compound is engineered to eliminate the target protein entirely.[1][4]
The discovery of this compound is detailed in patent US20190336503A1, where it is referred to as "example 14".[1][4] This patent describes the rational design of a series of PROTACs aimed at treating CDK4/6-mediated cancers, such as certain types of breast cancer and melanoma.[4][5]
Physicochemical Properties and Identification
This compound is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 2229974-73-4 | [1][2][6] |
| Molecular Formula | C53H67N11O7S | [2][3][6] |
| Molecular Weight | 1002.23 g/mol | [2][3] |
| Description | A PROTAC-based CDK4/6 degrader consisting of ligands for von Hippel-Lindau (VHL) E3 ubiquitin ligase and CDK4/6. | [1][7][8] |
Mechanism of Action: The PROTAC Approach
This compound functions as a PROTAC, a molecule with two distinct binding domains connected by a chemical linker. One end of this compound binds to CDK4 or CDK6, while the other end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][9] This simultaneous binding brings the target protein (CDK4/6) into close proximity with the E3 ligase, leading to the ubiquitination of CDK4/6. The polyubiquitin (B1169507) chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and destroy the CDK4/6 protein.[4]
Mechanism of this compound-mediated CDK4/6 degradation.
Synthesis of this compound
The synthesis of this compound is described in patent literature, specifically within patent WO2018106870A1, where it is detailed as "example 14".[2] The synthesis involves a multi-step process to couple the CDK4/6 targeting moiety, the VHL E3 ligase ligand, and the connecting linker. Researchers interested in the specific synthetic route should refer to this patent for a detailed protocol.
Preclinical Data and Experimental Protocols
This compound has demonstrated significant anti-tumor activity in preclinical studies.[1] Key experiments from patent US20190336503A1 are summarized below.
In Vitro Degradation of CDK4/6
Western blot analysis was used to confirm the degradation of CDK4/6 in cancer cell lines treated with this compound.
Experimental Protocol: Western Blotting
-
Cell Culture: A375 melanoma cells were cultured in appropriate media.[1]
-
Treatment: Cells were treated with this compound at concentrations of 1 and 3 μM for 24 hours.[1]
-
Lysis: Following treatment, cells were lysed to extract total protein.
-
Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies specific for CDK4, CDK6, Cyclin A, PLK1, and pRb, followed by incubation with a corresponding secondary antibody.
-
Detection: Protein bands were visualized using a chemiluminescence detection system.
Results: Treatment with this compound resulted in a significant decrease in the protein levels of CDK4 and CDK6, as well as downstream markers of CDK4/6 activity like pRb, Cyclin A, and PLK1 in A375 cells.[1]
Workflow for Western Blot analysis of protein degradation.
Suppression of Cancer Cell Proliferation
Clonogenic assays were performed to assess the effect of this compound on the long-term proliferative capacity of cancer cells.
Experimental Protocol: Clonogenic Assay
-
Cell Seeding: Melanoma or breast cancer cells were seeded at a low density in 6-well plates.[4][5]
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Incubation: Plates were incubated for a period of 1-2 weeks to allow for colony formation.
-
Staining: Colonies were fixed and stained with crystal violet.
-
Quantification: The number of colonies was counted to determine the surviving fraction of cells.
Results: this compound was shown to effectively suppress the proliferation of both melanoma and breast cancer cells in a dose-dependent manner.[4][5]
Workflow for assessing cell proliferation via Clonogenic Assay.
Therapeutic Potential and Future Directions
The ability of this compound to induce the degradation of CDK4/6 makes it a promising candidate for the treatment of cancers that are dependent on this pathway.[4] As a PROTAC, it offers several potential advantages over traditional inhibitors, including increased potency and the potential to overcome resistance mechanisms. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound. The compound is currently available for research purposes from various chemical suppliers.[1][2][3][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK4/6 Degrader | DC Chemicals [dcchemicals.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. US20190336503A1 - Compositions and methods for treating cdk4/6-mediated cancer - Google Patents [patents.google.com]
- 5. WO2018106870A1 - Compositions and methods for treating cdk4/6-mediated cancer - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. INTERCHIM: BioActive Compounds [interchim.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: XY028-133, a PROTAC-Based CDK4/6 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
XY028-133 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As crucial regulators of the cell cycle, the aberrant activity of CDK4 and CDK6 is a hallmark of various cancers. This compound offers a novel therapeutic modality by hijacking the ubiquitin-proteasome system to induce the degradation of these key oncogenic drivers. This document provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Core Structure and Chemical Properties
This compound is a heterobifunctional molecule that consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker moiety, and a ligand that targets CDK4 and CDK6. This tripartite structure enables the formation of a ternary complex between the E3 ligase and the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
| Property | Value | Source |
| CAS Number | 2229974-73-4 | [1] |
| Molecular Formula | C₅₃H₆₇N₁₁O₇S | [1] |
| Molecular Weight | 1002.23 g/mol | [1] |
| SMILES String | CC(=O)c1c(C)c2cnc(Nc3ccc(cn3)N3CCN(CC3)C(=O)CCCCCC(=O)N--INVALID-LINK--C[C@H]3C(=O)NCc3ccc(cc3)-c3scnc3C">C@HC(C)(C)C)nc2n(C2CCCC2)c1=O | [1] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action: Targeted Degradation of CDK4/6
This compound functions as a CDK4/6 degrader by inducing their proximity to the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of CDK4 and CDK6. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then proteolytically degrades the target proteins. The degradation of CDK4 and CDK6 leads to the inhibition of retinoblastoma (Rb) protein phosphorylation, thereby preventing the release of the E2F transcription factor and inducing cell cycle arrest at the G1 phase.
Caption: Mechanism of action of this compound.
Biological Activity
This compound has demonstrated potent and selective degradation of CDK4 and CDK6 in various cancer cell lines. This leads to a significant reduction in the phosphorylation of the retinoblastoma protein (pRb) and downstream signaling molecules, ultimately resulting in cell cycle arrest and inhibition of tumor cell proliferation.
In Vitro Degradation Profile
Western blot analysis in A375 melanoma cells has shown that treatment with this compound at concentrations of 1 and 3 µM for 24 hours leads to a significant decrease in the protein levels of CDK4 and CDK6. This degradation of the target proteins is accompanied by a reduction in the levels of Cyclin A, PLK1, and phosphorylated Rb.
| Cell Line | Concentration | Treatment Time | Effect on Protein Levels |
| A375 (Melanoma) | 1 µM | 24 hours | Significant decrease in CDK4/6, Cyclin A, PLK1, and pRb |
| A375 (Melanoma) | 3 µM | 24 hours | Significant decrease in CDK4/6, Cyclin A, PLK1, and pRb |
Anti-proliferative Activity
The degradation of CDK4/6 by this compound translates to potent anti-proliferative effects in cancer cells. As detailed in patent WO2018106870A1, this compound has been shown to suppress the proliferation of melanoma and breast cancer cells.
Experimental Protocols
The following are representative protocols for the evaluation of this compound's biological activity.
Western Blotting for Protein Degradation
Objective: To determine the effect of this compound on the protein levels of CDK4, CDK6, and downstream signaling proteins.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., A375) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, CDK6, pRb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blotting Experimental Workflow.
Cell Proliferation Assay (e.g., Clonogenic Assay)
Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.
Protocol:
-
Cell Seeding: Seed a low density of cancer cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 1-2 weeks), replacing the medium with fresh medium containing the compound every 3-4 days.
-
Colony Staining: After the incubation period, wash the wells with PBS, fix the colonies with methanol, and stain them with crystal violet solution.
-
Quantification: After washing and drying, count the number of colonies (typically defined as a cluster of >50 cells) either manually or using an automated colony counter.
Synthesis
The synthesis of this compound is detailed in patent WO2018106870A1 as "example 14". The synthesis involves a multi-step process that includes the preparation of the CDK4/6 ligand, the VHL ligand, and the linker, followed by their sequential coupling to form the final PROTAC molecule.
Conclusion
This compound is a valuable research tool for studying the biological roles of CDK4 and CDK6 and represents a promising strategy for the development of novel cancer therapeutics. Its ability to induce the degradation of these key cell cycle regulators offers a distinct and potentially more durable anti-tumor effect compared to traditional small molecule inhibitors. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully elucidate its therapeutic potential.
References
In Vitro Characterization of XY028-133: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XY028-133 is a novel heterobifunctional molecule identified as a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of numerous cancers. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting key data on its biological activity and detailed methodologies for the experiments conducted. The information herein is intended to enable researchers to understand and potentially replicate and expand upon these findings.
Introduction
The inhibition of CDK4 and CDK6 has emerged as a clinically validated strategy in the treatment of certain cancers. This compound represents a distinct therapeutic modality that, instead of merely inhibiting the kinase activity, hijacks the cell's natural protein disposal machinery to eliminate CDK4 and CDK6 proteins. This is achieved through the PROTAC's simultaneous binding to a CDK4/6 ligand and a ligand for an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6. This guide details the in vitro studies that confirm this mechanism of action and quantify the anti-cancer activity of this compound in relevant cell lines.
Mechanism of Action
This compound functions by inducing the proximity of CDK4/6 to the VHL E3 ubiquitin ligase, leading to the ubiquitination and degradation of the target kinases. This targeted protein degradation results in the inhibition of Retinoblastoma (Rb) protein phosphorylation, a key downstream event of CDK4/6 activity. Hypophosphorylated Rb remains active and sequesters E2F transcription factors, leading to G1 cell cycle arrest and a subsequent block in cell proliferation.
Quantitative Data Summary
The in vitro activity of this compound was assessed through various assays to determine its efficacy in degrading target proteins and inhibiting cancer cell proliferation. The results are summarized in the tables below.
Table 1: Protein Degradation in A375 Cells (24h Treatment)
| Protein | Concentration (µM) | % Degradation |
| CDK4 | 1 | Significant |
| 3 | Significant | |
| CDK6 | 1 | Significant |
| 3 | Significant | |
| pRb | 1 | Significant |
| 3 | Significant | |
| Cyclin A | 1 | Significant |
| 3 | Significant | |
| PLK1 | 1 | Significant |
| 3 | Significant |
Note: Specific percentage of degradation was not available in the provided search results. "Significant" indicates a notable decrease as observed in Western Blot analysis.
Table 2: Antiproliferative Activity in A375 Cells
| Treatment Duration | Concentration (µM) | Outcome |
| 7 days | 1 | Antiproliferative activity observed |
| 11 days | 0.03 | Antiproliferative activity observed |
| 0.1 | Antiproliferative activity observed |
Table 3: Activity in T-47D Breast Cancer Cells (24h Treatment)
| Protein | Concentration (µM) | Outcome |
| CDK4 | 0.3 | Inhibition of expression and activity |
| 1 | Inhibition of expression and activity | |
| CDK6 | 0.3 | Inhibition of expression and activity |
| 1 | Inhibition of expression and activity | |
| pRb | 0.3 | Inhibition of phosphorylation |
| 1 | Inhibition of phosphorylation |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Culture
-
Cell Lines: Human malignant melanoma A375 cells and human ductal breast epithelial tumor T-47D cells were used.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
This assay was used to determine the protein levels of CDK4, CDK6, pRb, Cyclin A, and PLK1 following treatment with this compound.
-
Cell Seeding and Treatment: A375 or T-47D cells were seeded in 6-well plates. After reaching 70-80% confluency, the cells were treated with this compound at the indicated concentrations (0.3, 1, and 3 µM) for 24 hours.
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, Rb (phospho-specific), Cyclin A, PLK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, the membranes were incubated with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.
Clonogenic Assay
This assay was performed to assess the long-term antiproliferative effect of this compound on A375 cells.
-
Cell Seeding: A low density of A375 cells (e.g., 500-1000 cells/well) was seeded in 6-well plates.
-
Treatment: The cells were treated with this compound at various concentrations (1 µM, 0.1 µM, and 0.03 µM) or vehicle control. The treatment was continued for 7 or 11 days, with the medium and compound being replenished every 3-4 days.
-
Colony Formation: After the treatment period, the medium was removed, and the cells were washed with PBS.
-
Staining and Quantification: The colonies were fixed with methanol (B129727) and stained with crystal violet. The number of colonies (typically defined as containing >50 cells) was counted.
Conclusion
The in vitro characterization of this compound demonstrates its potential as a potent and effective degrader of CDK4 and CDK6. The compound successfully induces the degradation of its target proteins and downstream signaling components, leading to a significant antiproliferative effect in cancer cell lines. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should aim to establish precise DC50 and IC50 values, explore its activity in a broader range of cancer models, and assess its in vivo efficacy and safety profile.
Preliminary Studies on XY028-133: A Novel ARK1 Kinase Inhibitor for Oncology
Abstract
This document provides a comprehensive overview of the preclinical data and foundational studies for XY028-133, a novel, potent, and selective small molecule inhibitor of Apoptosis-Regulating Kinase 1 (ARK1). ARK1 is a serine/threonine kinase that has been identified as a key driver of anti-apoptotic signaling in several cancer subtypes. This compound demonstrates significant in vitro and in vivo efficacy in relevant cancer models by selectively targeting ARK1, leading to the downregulation of B-cell lymphoma 2 (Bcl-2) and subsequent induction of apoptosis. This whitepaper details the compound's mechanism of action, selectivity, cellular activity, and preliminary in vivo anti-tumor effects, supported by detailed experimental protocols and data.
Introduction
Cancer remains a leading cause of mortality worldwide, with acquired resistance to standard-of-care therapies posing a significant clinical challenge. A key mechanism of this resistance is the evasion of apoptosis, a programmed cell death process. The Apoptosis-Regulating Kinase 1 (ARK1) has emerged as a critical node in pro-survival pathways. Its overexpression is correlated with poor prognosis and resistance to conventional chemotherapy. ARK1 phosphorylates and stabilizes downstream anti-apoptotic proteins, most notably Bcl-2, thereby suppressing the intrinsic apoptotic cascade.
This compound was developed through a structure-based drug design program to be a highly selective, ATP-competitive inhibitor of the ARK1 kinase domain. This report summarizes the preliminary studies that establish the therapeutic potential of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its pro-apoptotic effect by directly inhibiting the kinase activity of ARK1. This inhibition prevents the phosphorylation of downstream substrates, leading to the destabilization and subsequent degradation of the anti-apoptotic protein Bcl-2. A reduction in Bcl-2 levels disrupts the sequestration of pro-apoptotic proteins like Bax and Bak, allowing them to oligomerize at the mitochondrial membrane and initiate the caspase cascade, culminating in apoptosis.
Caption: The ARK1 signaling pathway and the inhibitory action of this compound.
In Vitro Pharmacology
Kinase Selectivity Profile
The inhibitory activity of this compound was assessed against ARK1 and a panel of 50 other kinases to determine its selectivity. The compound shows exceptional potency for ARK1 with an IC50 in the low nanomolar range and demonstrates over 1,000-fold selectivity against closely related kinases.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
|---|---|
| ARK1 | 2.5 |
| ARK2 | 2,850 |
| CDK2 | >10,000 |
| MAPK1 | >10,000 |
| PI3Kα | 8,500 |
Cellular Proliferation Assay
The anti-proliferative effect of this compound was evaluated in various cancer cell lines with known ARK1 expression levels. Cells were treated with increasing concentrations of the compound for 72 hours, and cell viability was measured. This compound demonstrated potent growth inhibition in cell lines with high ARK1 expression.
Table 2: Anti-proliferative Activity (GI50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | ARK1 Expression | GI50 (nM) |
|---|---|---|---|
| HCT116 | Colon Carcinoma | High | 15.2 |
| A549 | Lung Carcinoma | High | 25.8 |
| MCF-7 | Breast Cancer | Moderate | 150.5 |
| U-87 MG | Glioblastoma | Low | >1,000 |
In Vivo Efficacy
Human Xenograft Model
The in vivo anti-tumor activity of this compound was evaluated in a human HCT116 colon carcinoma xenograft model in immunodeficient mice. Once tumors reached an average volume of 150-200 mm³, animals were randomized and treated with vehicle or this compound (30 mg/kg, once daily, oral gavage) for 21 days.
Caption: Experimental workflow for the in vivo HCT116 xenograft study.
Results
Treatment with this compound resulted in significant tumor growth inhibition (TGI) compared to the vehicle control group. The compound was well-tolerated, with no significant loss in body weight observed.
Table 3: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | TGI (%) |
|---|---|---|---|
| Vehicle | - | 1540 ± 185 | - |
| This compound | 30 | 415 ± 98 | 73 |
Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the IC50 of this compound against ARK1.
-
Method: A time-resolved fluorescence energy transfer (TR-FRET) assay was used. Recombinant human ARK1 enzyme was incubated with a biotinylated peptide substrate and ATP in the presence of serially diluted this compound (0.1 nM to 100 µM) in a 384-well plate. The reaction was allowed to proceed for 60 minutes at room temperature. The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) were added.
-
Data Analysis: After a 60-minute incubation, the TR-FRET signal was read on a plate reader. The percent inhibition was calculated relative to DMSO controls, and the IC50 value was determined by fitting the data to a four-parameter logistic curve using GraphPad Prism.
Cell Viability (MTT) Assay
-
Objective: To measure the anti-proliferative effect of this compound.
-
Method: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with this compound at concentrations ranging from 1 nM to 50 µM for 72 hours. After treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO.
-
Data Analysis: Absorbance was measured at 570 nm. The GI50 value, the concentration required to inhibit cell growth by 50%, was calculated from dose-response curves.
Western Blot Analysis
-
Objective: To confirm the on-target effect of this compound on the ARK1 pathway.
-
Method: HCT116 cells were treated with DMSO or this compound (100 nM) for 24 hours. Cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and incubated with primary antibodies against phospho-ARK1, total ARK1, Bcl-2, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Data Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified to assess changes in protein levels.
Conclusion
The preliminary data for this compound strongly support its profile as a potent, selective, and orally bioavailable inhibitor of ARK1. It demonstrates clear on-target activity by reducing levels of the anti-apoptotic protein Bcl-2, leading to robust anti-proliferative effects in cancer cell lines with high ARK1 expression. Furthermore, this compound shows significant and well-tolerated anti-tumor efficacy in a preclinical xenograft model. These findings establish this compound as a promising therapeutic candidate for the treatment of ARK1-dependent cancers, warranting further investigation and clinical development.
XY028-133: A Technical Guide to Solubility, Stability, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for the PROTAC-based CDK4/6 degrader, XY028-133. It includes detailed experimental methodologies and a visualization of its mechanism of action to support researchers and drug development professionals in their work with this compound.
Quantitative Solubility and Stability Data
The following tables summarize the known quantitative data for the solubility and stability of this compound. It is important to note that publicly available data is currently limited, and further internal studies are recommended to establish a comprehensive profile.
Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Method |
| DMSO | 50 | 49.89 | Ultrasonic |
Note: The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use newly opened DMSO for the preparation of stock solutions.[1][2]
Stability and Storage Data
| Condition | Duration | Recommendation |
| Stock Solution | 6 months | Store at -80°C |
| Stock Solution | 1 month | Store at -20°C (sealed, away from moisture and light) |
| Long-term Storage | ≥ 4 years | Store at -20°C |
Note: For optimal stability, it is advised to prepare fresh working solutions from a stock solution on the day of use and to avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.[1][3][4]
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not extensively available in the public domain. Therefore, this section provides standardized, representative protocols that can be adapted for the comprehensive characterization of this compound.
Protocol for Determining Aqueous Solubility
Objective: To determine the solubility of this compound in a physiologically relevant aqueous buffer, such as Phosphate-Buffered Saline (PBS).
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable organic solvent (e.g., DMSO) at known concentrations.
-
Sample Preparation: Add an excess amount of this compound to a known volume of PBS (pH 7.4).
-
Equilibration: Vigorously vortex the suspension and then incubate it in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method by comparing the peak area to a standard curve generated from the standard solutions.
Protocol for Assessing In Vitro Stability in Cell Culture Media
Objective: To evaluate the stability of this compound in a common cell culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC system
Methodology:
-
Preparation of Test Solution: Spike a known concentration of this compound into the complete cell culture medium.
-
Incubation: Incubate the test solution in a cell culture incubator under standard conditions (37°C, 5% CO2).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution.
-
Sample Processing: Immediately process the samples to stop any further degradation, for example, by mixing with a cold organic solvent to precipitate proteins. Centrifuge to clear the supernatant.
-
Quantification: Analyze the concentration of the remaining this compound in the supernatant at each time point using a validated HPLC method. The degradation rate can be determined by plotting the concentration of this compound against time.
Protocol for Evaluating PROTAC-Mediated Degradation of CDK4/6
Objective: To confirm the degradation of CDK4 and CDK6 proteins in a cellular context upon treatment with this compound.
Materials:
-
A375 cell line (or other suitable cancer cell line)
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Seeding: Seed A375 cells in appropriate culture plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 and 3 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal protein loading for the subsequent steps.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for CDK4, CDK6, and the loading control.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and capture the image with an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of CDK4 and CDK6 to the loading control to determine the extent of protein degradation.
Mechanism of Action and Signaling Pathway
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It functions by hijacking the body's natural protein disposal system. The molecule consists of two key ligands connected by a linker: one binds to CDK4/6, and the other binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding brings CDK4/6 into close proximity with the E3 ligase, leading to the ubiquitination of CDK4/6. The polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome.
The degradation of CDK4/6 disrupts the cell cycle progression from the G1 to the S phase. This is because CDK4/6 are crucial for phosphorylating the Retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which activates the transcription of genes required for DNA replication and cell cycle progression. By degrading CDK4/6, this compound leads to a decrease in pRb phosphorylation, thereby inhibiting cell proliferation. Studies have shown that treatment of A375 cells with this compound results in a significant decrease in the protein levels of CDK4/6, Cyclin A, PLK1, and pRb.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound leading to CDK4/6 degradation and cell cycle arrest.
Experimental Workflow Diagram
References
A Technical Guide to XY028-133: A PROTAC-Based CDK4/6 Degrader for Research Applications
For researchers, scientists, and drug development professionals exploring novel cancer therapeutics, XY028-133 presents a targeted approach to downregulating key cell cycle regulators. This technical guide provides an in-depth overview of this compound, its mechanism of action, sources for procurement, and protocols for its use in a research setting.
This compound is a PROTAC (Proteolysis Targeting Chimera)-based degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) with demonstrated anti-tumor activity .[1][2][3][4][5][6][7] As a heterobifunctional molecule, it is engineered to recruit an E3 ubiquitin ligase to these specific protein targets, leading to their ubiquitination and subsequent degradation by the proteasome.[8] This targeted protein degradation offers a distinct advantage over traditional small molecule inhibitors, which can require high systemic exposure and may lead to drug resistance.[8]
Chemical and Physical Properties
Sourced from various chemical suppliers, this compound is available for research purposes only and is not intended for human use.[1][2][3] Key quantitative data for this compound are summarized below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 2229974-73-4 | [1][2][3] |
| Molecular Formula | C₅₃H₆₇N₁₁O₇S | [1][3][9] |
| Molecular Weight | 1002.23 g/mol | [1][3][10] |
| Purity | Typically >97% | [2][3][10] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
| Solubility | DMSO: 30 mg/mL (29.93 mM) | [3] |
Commercial Availability for Research
This compound can be procured from several chemical suppliers that cater to the research community. It is crucial to obtain a certificate of analysis (COA) and a safety data sheet (SDS) from the chosen vendor to ensure the quality and safe handling of the compound.
| Supplier | Catalog Number | Notes |
| DC Chemicals | DC28556 | States they match the best price and quality on the market.[1] |
| MedchemExpress | HY-129180 | Provides purity data (98.62%) and information on stock availability.[2] |
| TargetMol | - | Offers custom synthesis services for this product.[3] |
| ChemScene | CS-0103866 | Provides a Safety Data Sheet (SDS).[9] |
| INTERCHIM | HY-129180 | Lists the product under their bioscience division.[4] |
| MySkinRecipes | 106543 | Primarily focused on materials for cosmetics but lists the compound for research.[10] |
Mechanism of Action: PROTAC-Mediated Degradation
This compound functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system. It consists of two key ligands connected by a linker: one binds to the target proteins (CDK4 and CDK6), and the other binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] This dual binding brings the E3 ligase into close proximity with CDK4/6, facilitating the transfer of ubiquitin molecules to the target proteins. This polyubiquitination marks CDK4/6 for recognition and degradation by the 26S proteasome.
Caption: Mechanism of action of this compound as a PROTAC degrader.
Experimental Protocols
A primary application of this compound in a research setting is to study the effects of CDK4/6 degradation in cancer cell lines. A typical experiment involves treating cells with this compound and then assessing the levels of CDK4/6 and downstream signaling proteins.
Assessing Protein Degradation by Western Blotting:
-
Cell Culture and Treatment: Plate cancer cells (e.g., A375 melanoma cells) at an appropriate density and allow them to adhere overnight.[2] Treat the cells with varying concentrations of this compound (e.g., 1 and 3 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK4, CDK6, Cyclin A, PLK1, and pRb overnight at 4°C.[2] Following primary antibody incubation, wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin) to quantify the reduction in protein levels.
Caption: A typical experimental workflow for assessing protein degradation using this compound.
References
- 1. This compound | CDK4/6 Degrader | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. INTERCHIM: BioActive Compounds [interchim.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.chemscene.com [file.chemscene.com]
- 10. This compound [myskinrecipes.com]
Methodological & Application
Application Notes and Protocols for XY028-133 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
XY028-133 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are crucial regulators of the cell cycle, and their inhibition is a key therapeutic strategy in various cancers.[2][3] this compound functions by linking CDK4/6 to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[2][4] This degradation of CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby inhibiting the expression of genes required for the G1 to S phase transition and ultimately leading to cell cycle arrest.
These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to study its effects on CDK4/6 degradation, Rb phosphorylation, and cell proliferation. The following protocols are optimized for human malignant melanoma (A375) and human breast cancer (T-47D) cell lines, in which this compound has demonstrated significant activity.
Data Presentation
The following table summarizes the quantitative data regarding the experimental conditions and observed effects of this compound in A375 and T-47D cell lines.
| Cell Line | Assay Type | This compound Concentration | Treatment Duration | Observed Effect |
| A375 | Western Blot | 0.3, 1, and 3 µM | 24 hours | Inhibition of CDK4/6 expression and Rb phosphorylation. |
| T-47D | Western Blot | 0.3 and 1 µM | 24 hours | Inhibition of CDK4/6 expression and Rb phosphorylation. |
| A375 | Clonogenic Assay | 1 µM | 7 days | Anti-proliferative activity observed. |
| A375 | Clonogenic Assay | 0.03 and 0.1 µM | 11 days | Anti-proliferative activity observed. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for its characterization in cell culture.
Figure 1: this compound Signaling Pathway.
Figure 2: Experimental Workflow.
Experimental Protocols
Cell Culture
1.1. A375 Human Malignant Melanoma Cells
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4.5 g/L Glucose, 1.5 g/L NaHCO3, 4 mM L-Glutamine, and 1.0 mM Sodium Pyruvate.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate the culture medium.
-
Rinse the cell layer with phosphate-buffered saline (PBS).
-
Add Accutase or 0.25% Trypsin-EDTA solution and incubate until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and plate at a seeding density of 1 x 10^4 cells/cm^2.
-
Change the medium every 2-3 days.
-
1.2. T-47D Human Breast Cancer Cells
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate the culture medium.
-
Rinse the cell layer with PBS.
-
Add 0.25% Trypsin-EDTA solution and incubate until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and plate at an appropriate density.
-
Change the medium every 2-3 days.
-
Western Blot Analysis for CDK4/6 and Rb Phosphorylation
-
Cell Lysis:
-
After treatment with this compound for the desired time and concentration, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, phospho-Rb (e.g., Ser780, Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the image using a chemiluminescence imaging system.
-
Clonogenic Assay
-
Cell Seeding:
-
Harvest and count the A375 cells.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
-
Treatment:
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plates for 7-11 days, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 2-3 days.
-
-
Colony Staining and Counting:
-
After the incubation period, aspirate the medium and wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment group compared to the vehicle control.
-
References
Application Notes and Protocols for the Use of XY028-133 (AMG 133/Maridebart Cafraglutide) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
XY028-133, correctly identified as AMG 133 or Maridebart Cafraglutide, is a novel bispecific molecule engineered for the treatment of obesity. It functions as a glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist and a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] Preclinical studies have demonstrated its efficacy in reducing body weight and improving metabolic parameters in various animal models.[1][3][4] This document provides detailed application notes and protocols for the use of a murine surrogate of AMG 133 in animal models, based on published preclinical research.
Mechanism of Action: AMG 133 is a monoclonal antibody-peptide conjugate. A fully human monoclonal anti-human GIPR antagonist antibody is conjugated to two GLP-1 analogue agonist peptides. This dual mechanism is designed to leverage the synergistic effects of GIPR blockade and GLP-1R activation on weight loss and metabolic improvement.
Data Presentation
The following tables summarize the quantitative data from preclinical studies using a murine surrogate of AMG 133 in mouse models of obesity and metabolic disease.
Table 1: Effect of a Single Intraperitoneal Injection of AMG 133 Murine Surrogate on Body Weight and Blood Glucose in Male db/db Mice
| Timepoint | Body Weight Change (%) vs. Vehicle | Blood Glucose Change (%) vs. Vehicle |
| 24 hours | Maximal weight loss achieved | Significant reduction observed as early as 4 hours |
| 144 hours (6 days) | - | Effect lasts up to this point |
| 216 hours (9 days) | Statistically significant weight loss maintained (P < 0.001) | - |
Note: db/db mice are a genetic model of obesity and type 2 diabetes.
Table 2: Dose-Dependent Effects of AMG 133 Murine Surrogate in Diet-Induced Obese (DIO) Mice
| Parameter | Low Dose (0.5 mg/kg) | High Dose (2.5 mg/kg) |
| Body Weight Reduction | Significant from day 1 to day 18 | Significant from day 1 to day 18 |
| Food Intake | Dose-dependent reduction | Dose-dependent reduction |
| Fasting Blood Glucose | Decreased | Decreased |
| Fasting Insulin (B600854) | Decreased | Decreased |
| Triglycerides | Decreased | Decreased |
| Total Cholesterol | Decreased | Decreased |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice through a high-fat diet, a common model for studying obesity and metabolic diseases.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
High-fat diet (HFD) - typically 45-60% kcal from fat
-
Standard chow diet (for control group)
-
Animal caging and husbandry supplies
Procedure:
-
Animal Acclimatization: Upon arrival, house mice in a controlled environment (temperature, humidity, and light/dark cycle) and allow them to acclimate for at least one week with free access to standard chow and water.
-
Diet Induction: At 6-8 weeks of age, randomly assign mice to either the HFD or control diet group.
-
Feeding Regimen: Provide the respective diets and water ad libitum. Replace food and water regularly to maintain freshness.
-
Monitoring: Monitor body weight and food intake weekly. Obesity and insulin resistance typically develop over 8-16 weeks on an HFD.
-
Confirmation of Obese Phenotype: Before initiating treatment with AMG 133, confirm the development of obesity (significant body weight gain compared to the control group) and, if required, metabolic dysfunction through baseline measurements of blood glucose and insulin.
Administration of AMG 133 Murine Surrogate
Materials:
-
AMG 133 murine surrogate
-
Sterile vehicle for reconstitution/dilution (e.g., sterile saline or phosphate-buffered saline)
-
Syringes and needles for injection (appropriate size for intraperitoneal or subcutaneous administration in mice)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Reconstitute or dilute the AMG 133 murine surrogate to the desired concentration using a sterile vehicle. The exact formulation should be based on the manufacturer's instructions or established laboratory protocols.
-
Dose Calculation: Calculate the injection volume for each mouse based on its most recent body weight and the target dose (e.g., 0.5 mg/kg or 2.5 mg/kg).
-
Administration:
-
Intraperitoneal (IP) Injection: Restrain the mouse appropriately. Insert the needle into the lower abdominal quadrant, avoiding the midline and internal organs. Aspirate to ensure the needle is not in a blood vessel or the bladder before injecting the solution.
-
Subcutaneous (SC) Injection: Lift the loose skin on the back of the mouse to form a tent. Insert the needle into the base of the tent and inject the solution.
-
-
Post-injection Monitoring: Observe the animals for any immediate adverse reactions after injection.
Measurement of Metabolic Parameters
a) Blood Glucose Measurement
Materials:
-
Glucometer and glucose test strips
-
Lancets or tail-snip equipment
-
Restraining device for mice
Procedure:
-
Fasting: For fasting blood glucose measurements, fast the mice for a predetermined period (e.g., 4-6 hours) with free access to water.
-
Blood Collection: Gently restrain the mouse. Make a small nick at the tip of the tail to obtain a small drop of blood.
-
Measurement: Apply the blood drop to the glucose test strip and read the blood glucose level using the glucometer.
b) Glucose Tolerance Test (GTT)
This test assesses the ability of the animal to clear a glucose load from the blood.
Materials:
-
Glucose solution (sterile, for injection or oral gavage)
-
Glucometer and test strips
-
Timer
Procedure:
-
Fasting: Fast the mice overnight or for at least 6 hours with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) as described above.
-
Glucose Administration: Administer a bolus of glucose either via intraperitoneal injection (IPGTT) or oral gavage (OGTT) at a standard dose (e.g., 1-2 g/kg body weight).
-
Timed Blood Glucose Measurements: Measure blood glucose at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time to determine the glucose excursion curve. The area under the curve (AUC) is often calculated to quantify glucose tolerance.
Mandatory Visualizations
Caption: Signaling pathway of AMG 133.
Caption: Experimental workflow for in vivo studies.
References
- 1. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]
- 2. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
recommended dosage of XY028-133 for in vivo studies
As XY028-133 is a designation for a compound that does not correspond to a known agent in publicly available literature, this document serves as a representative template. The following application notes and protocols are based on established methodologies for evaluating novel small molecule inhibitors in preclinical in vivo cancer models. All data presented is illustrative and should be replaced with experimentally derived results for the specific compound of interest.
1. Introduction
This compound is a potent, selective, orally bioavailable small molecule inhibitor of Kinase-X, a key enzyme implicated in the aberrant signaling pathways of various human cancers. These notes provide recommended dosage guidelines and detailed protocols for evaluating the in vivo anti-tumor efficacy and tolerability of this compound in common preclinical xenograft models.
2. Recommended In Vivo Dosage and Efficacy
The following table summarizes the recommended dosage regimens for this compound based on hypothetical dose-finding and efficacy studies in immunodeficient mice bearing human tumor xenografts.
Table 1: Summary of Recommended Dosage and Efficacy in Xenograft Models
| Animal Model | Tumor Cell Line | Route of Administration | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Notable Observations |
| Nude Mouse | HCT116 (Colon) | Oral (PO) | 10 | QD (Once Daily) | 45% | Well tolerated |
| Nude Mouse | HCT116 (Colon) | Oral (PO) | 25 | QD (Once Daily) | 78% | Well tolerated |
| Nude Mouse | HCT116 (Colon) | Oral (PO) | 50 | QD (Once Daily) | 95% | Minor (<5%) body weight loss |
| SCID Mouse | A549 (Lung) | Intraperitoneal (IP) | 15 | BID (Twice Daily) | 65% | Well tolerated |
| SCID Mouse | A549 (Lung) | Intraperitoneal (IP) | 30 | BID (Twice Daily) | 88% | Reversible body weight loss (~8%) |
3. Experimental Protocols
3.1. Human Tumor Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model in mice.
-
Cell Culture: Culture human cancer cells (e.g., HCT116) in the recommended medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each 6-8 week old immunodeficient mouse.
-
Tumor Monitoring: Allow tumors to grow. Begin caliper measurements every 2-3 days once tumors are palpable. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize animals into treatment and control groups (n=8-10 mice per group).
3.2. Formulation and Administration of this compound
-
Vehicle Preparation: A common vehicle for oral administration is 0.5% (w/v) methylcellulose (B11928114) in sterile water. For intraperitoneal injection, a solution of 5% DMSO, 40% PEG300, and 55% saline may be used.
-
Drug Formulation: Calculate the required amount of this compound for the entire study. On each dosing day, prepare a fresh suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 2.5 mg/mL for a 25 mg/kg dose at 10 mL/kg). Ensure the suspension is homogenous by vortexing or sonicating.
-
Administration:
-
Oral (PO): Administer the formulated drug using a proper-sized oral gavage needle. The standard volume is 10 mL/kg of body weight.
-
Intraperitoneal (IP): Inject the formulated drug into the intraperitoneal cavity using a 27-gauge needle.
-
3.3. Efficacy and Tolerability Assessment
-
Tumor Growth: Measure tumor volume and mouse body weight 2-3 times per week.
-
Efficacy Calculation: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.
-
Tolerability: Monitor animal health daily. Key indicators of toxicity include >15-20% body weight loss, lethargy, ruffled fur, and other signs of distress.
4. Visualized Pathways and Workflows
4.1. Proposed Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action where this compound inhibits Kinase-X, thereby blocking downstream signaling that leads to tumor cell proliferation.
Caption: Proposed mechanism of action for this compound.
4.2. Standard In Vivo Efficacy Study Workflow
This workflow outlines the key steps of a typical preclinical efficacy study, from animal preparation to final data analysis.
Caption: General experimental workflow for an in vivo xenograft study.
4.3. Dose-Response Evaluation Logic
The following diagram illustrates the logical structure for comparing different dosage groups against a control to determine efficacy.
Caption: Logical structure of a dose-response experiment.
Application Notes and Protocols for XY028-133 Western Blot Analysis
Introduction
XY028-133 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). By inducing the degradation of these key cell cycle regulators, this compound offers a powerful tool for studying the roles of CDK4/6 in cellular processes and as a potential therapeutic agent in oncology. These application notes provide a detailed protocol for utilizing Western blot to quantify the degradation of CDK4, CDK6, and downstream signaling proteins following treatment with this compound.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol outlines the treatment of a relevant cell line (e.g., A375 melanoma cells) with this compound, followed by cell lysis, protein quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection of target proteins using specific primary and secondary antibodies. The intensity of the resulting bands provides a quantitative measure of protein levels, allowing for the assessment of this compound-induced protein degradation.
Signaling Pathway
This compound targets the CDK4/6-Cyclin D-Retinoblastoma (Rb) signaling pathway, a critical regulator of the G1-S phase transition of the cell cycle. In response to mitogenic signals, Cyclin D proteins accumulate and bind to CDK4/6. The active CDK4/6-Cyclin D complex then phosphorylates and inactivates the tumor suppressor protein Rb. This releases the transcription factor E2F, allowing for the expression of genes required for DNA replication and cell cycle progression. By degrading CDK4 and CDK6, this compound inhibits Rb phosphorylation, leading to cell cycle arrest. The degradation of CDK4/6 has also been shown to affect the levels of other cell cycle-related proteins such as Cyclin A and PLK1.
Caption: Mechanism of this compound-induced degradation of CDK4/6 and its effect on the cell cycle.
Experimental Protocol
Materials and Reagents
-
Cell Line: A375 (human malignant melanoma) or other suitable cell line expressing CDK4 and CDK6.
-
Compound: this compound (MedchemExpress, Cat. No. HY-136364).
-
Vehicle Control: DMSO (Dimethyl sulfoxide).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: Tris-glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: See Table 1 for recommended antibodies and dilutions.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Loading Control: Antibody against GAPDH, β-actin, or α-tubulin.
Procedure
1. Cell Culture and Treatment:
-
Seed A375 cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) for a specified duration (e.g., 6, 12, 24 hours). Include a vehicle-only (DMSO) control.
2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Data Presentation
Table 1: Primary Antibody Information
| Target Protein | Host Species | Recommended Dilution | Expected Molecular Weight |
| CDK4 | Rabbit/Mouse | 1:1000 | ~34 kDa |
| CDK6 | Rabbit/Mouse | 1:1000 | ~40 kDa |
| Cyclin A | Rabbit/Mouse | 1:1000 - 1:2000 | ~54-60 kDa |
| PLK1 | Rabbit/Mouse | 1:1000 | ~68 kDa |
| pRb | Rabbit/Mouse | 1:1000 | ~110-116 kDa |
| GAPDH | Rabbit/Mouse | 1:5000 | ~37 kDa |
| β-actin | Rabbit/Mouse | 1:5000 | ~42 kDa |
Table 2: Example Data - this compound Treatment of A375 Cells for 24 hours
| This compound (nM) | % CDK4 Degradation | % CDK6 Degradation | % pRb (pSer807/811) Reduction |
| 0 (Vehicle) | 0% | 0% | 0% |
| 10 | 25% | 20% | 15% |
| 100 | 70% | 65% | 55% |
| 500 | 95% | 90% | 85% |
| 1000 | >98% | >95% | >90% |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of this compound-induced protein degradation.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. |
| Insufficient antibody concentration | Titrate primary and secondary antibody concentrations. | |
| Inactive HRP enzyme | Use fresh secondary antibody and ECL substrate. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Reduce primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Primary antibody is not specific enough | Use a different, more specific primary antibody. Optimize antibody dilution. |
| Protein degradation during sample prep | Keep samples on ice and use fresh protease inhibitors. | |
| Uneven loading | Inaccurate protein quantification | Be meticulous with the protein assay. Load a gel with serial dilutions of a control sample to ensure linearity. |
| Pipetting errors | Use calibrated pipettes and practice consistent loading technique. |
Conclusion
This protocol provides a comprehensive guide for the use of Western blotting to assess the efficacy of the PROTAC degrader this compound. By following these detailed steps, researchers can reliably quantify the degradation of CDK4, CDK6, and downstream effector proteins, thereby facilitating the investigation of the biological effects of this compound. Accurate and reproducible results are crucial for advancing our understanding of CDK4/6 biology and the therapeutic potential of targeted protein degradation.
Application Notes and Protocols: Preparation of XY028-133 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution for XY028-133, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Adherence to this protocol is crucial for ensuring the integrity, stability, and reproducibility of experimental results in studies investigating the therapeutic potential of this compound in oncology and other relevant fields.
Introduction
This compound is a novel PROTAC that induces the degradation of CDK4 and CDK6 proteins, key regulators of the cell cycle, through the ubiquitin-proteasome system. It functions by forming a ternary complex between the target proteins (CDK4/6) and an E3 ubiquitin ligase, in this case, Von Hippel-Lindau (VHL). This leads to the ubiquitination and subsequent proteasomal degradation of CDK4/6, offering a powerful approach to inhibit their function in cancer cells. Accurate preparation of the this compound stock solution is the first critical step for in vitro and in vivo studies.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 2229974-73-4 |
| Molecular Formula | C₅₃H₆₇N₁₁O₇S |
| Formula Weight | 1002.23 g/mol |
| Purity | >98% (HPLC) |
| Solubility | Soluble in DMSO at 50 mg/mL (49.89 mM)[1] |
Experimental Protocol: Preparation of a 50 mM Stock Solution
This protocol describes the preparation of a 50 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
3.1. Materials
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
3.2. Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 50.11 mg of this compound (see calculation below).
-
Solvent Addition: Add the calculated volume of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile microcentrifuge tubes.[2][3][4]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Ensure the tubes are tightly sealed and protected from light.
3.3. Calculation for a 50 mM Stock Solution
To calculate the mass of this compound required:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol )
-
Mass (mg) = 50 mmol/L * 0.001 L * 1002.23 g/mol * 1000 mg/g
-
Mass (mg) = 50.11 mg
Visualization of Experimental Workflow and Signaling Pathway
4.1. Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
4.2. Simplified Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced CDK4/6 degradation.
References
Application Notes and Protocols: Utilizing XY028-133 in CRISPR Screening Assays to Identify Drug Resistance Mechanisms
Introduction
These application notes provide a framework for designing and executing a pooled CRISPR knockout (KO) screen to identify genes whose loss confers resistance to XY028-133.
Core Applications
-
Identification of Drug Resistance Genes: Uncover genes that, when knocked out, allow cancer cells to survive and proliferate in the presence of this compound.
-
Pathway Elucidation: Characterize the cellular pathways that are essential for the cytotoxic effects of this compound.
-
Biomarker Discovery: Identify potential genetic biomarkers that may predict patient response to this compound.
-
Combination Therapy Design: Discover novel therapeutic targets that could be inhibited to overcome resistance to this compound.
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound as a PROTAC, leading to the degradation of CDK4/6 and subsequent cell cycle arrest.
Caption: Mechanism of this compound-mediated degradation of CDK4/6.
Experimental Protocols
CRISPR-Cas9 Knockout Screen to Identify Resistance Genes to this compound
This protocol outlines a pooled, negative selection (dropout) CRISPR screen to identify genes whose knockout confers resistance to this compound.
1. Cell Line Preparation and Cas9 Expression
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound (e.g., A375 or T-47D).
-
Cas9 Introduction: Stably express Cas9 nuclease in the selected cell line. This is commonly achieved through lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection (e.g., puromycin).
-
Cas9 Activity Validation: Confirm Cas9 activity using a functional assay, such as the GFP-to-BFP conversion assay or by assessing the editing efficiency of a control single-guide RNA (sgRNA).
2. sgRNA Library Transduction
-
Library Selection: Choose a genome-wide or a focused sgRNA library. For initial screens, a genome-wide library is recommended.
-
Lentivirus Production: Package the pooled sgRNA library into lentiviral particles.
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA. This step is critical for linking a specific gene knockout to the observed phenotype.
-
Cell Coverage: Maintain a sufficient number of cells to ensure high coverage (at least 500-1,000 cells per sgRNA) throughout the experiment.
3. This compound Treatment and Cell Proliferation Assay
-
Initial Cell Culture: After transduction and antibiotic selection for sgRNA integration, expand the cell population.
-
This compound Titration: Determine the optimal concentration of this compound for the screen. This is typically the concentration that results in significant but not complete cell death over the course of the experiment (e.g., IC50 to IC80).
-
Screening:
-
Split the transduced cell population into two arms: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with the predetermined concentration of this compound).
-
Culture the cells for a duration that allows for the selection of resistant clones (e.g., 14-21 days). Replenish the media and this compound as needed.
-
Harvest cells at the beginning of the treatment (T0) and at the end of the experiment from both control and treated arms.
-
4. Genomic DNA Extraction, Sequencing, and Data Analysis
-
Genomic DNA Isolation: Extract high-quality genomic DNA from the harvested cell populations.
-
sgRNA Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries to determine the representation of each sgRNA in each experimental arm.
-
Data Analysis:
-
Read Count Normalization: Normalize the raw sgRNA read counts.
-
Hit Identification: Use bioinformatics tools like MAGeCK or BAGEL to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population. These enriched sgRNAs correspond to genes whose knockout confers resistance to this compound.
-
Experimental Workflow Diagram
Caption: Workflow for a pooled CRISPR screen with this compound.
Data Presentation
The results from the CRISPR screen can be summarized in tables to clearly present the identified resistance genes.
Table 1: Hypothetical Top 10 Enriched Genes Conferring Resistance to this compound
| Gene Symbol | sgRNA Count (Treated) | sgRNA Count (Control) | Fold Enrichment | p-value |
| GENE_A | 15,234 | 1,245 | 12.24 | 1.2e-8 |
| GENE_B | 12,876 | 1,102 | 11.68 | 3.5e-8 |
| GENE_C | 10,543 | 987 | 10.68 | 9.1e-7 |
| GENE_D | 9,876 | 954 | 10.35 | 1.4e-6 |
| GENE_E | 8,765 | 899 | 9.75 | 5.6e-6 |
| GENE_F | 7,987 | 854 | 9.35 | 8.9e-6 |
| GENE_G | 7,123 | 798 | 8.93 | 1.2e-5 |
| GENE_H | 6,543 | 754 | 8.68 | 3.4e-5 |
| GENE_I | 5,987 | 712 | 8.41 | 7.8e-5 |
| GENE_J | 5,123 | 654 | 7.83 | 9.9e-5 |
Table 2: Experimental Parameters for this compound CRISPR Screen
| Parameter | Value |
| Cell Line | A375 |
| sgRNA Library | GeCKO v2 |
| Cas9 Expression | Lentiviral transduction, stable expression |
| MOI | 0.3 |
| Cell Coverage per sgRNA | >500 |
| This compound Concentration | 1 µM |
| Treatment Duration | 21 days |
| Sequencing Platform | Illumina NovaSeq |
| Analysis Software | MAGeCK |
Logical Relationship Diagram
The following diagram illustrates the logical basis for identifying resistance genes in the CRISPR screen.
Caption: Identifying resistance genes via sgRNA enrichment.
Conclusion
The combination of the potent CDK4/6 degrader this compound with high-throughput CRISPR screening offers a powerful approach to prospectively identify mechanisms of drug resistance. The protocols and frameworks provided here serve as a guide for researchers to design and execute such screens, ultimately accelerating the discovery of novel cancer biology and informing the development of more effective therapeutic strategies. The validation of identified hits from the primary screen through individual gene knockouts and further mechanistic studies is a critical next step in this research endeavor.
References
Application Notes: Flow Cytometry Analysis of Cellular Responses to XY028-133 Treatment
Introduction
XY028-133 is a novel, selective tyrosine kinase inhibitor under investigation for its anti-neoplastic properties. Its primary mechanism of action is hypothesized to involve the inhibition of key signaling pathways that regulate cell proliferation and survival. Flow cytometry is an indispensable tool for elucidating the cellular effects of such compounds. This document provides detailed protocols for assessing apoptosis and cell cycle distribution in cancer cell lines following treatment with this compound, using flow cytometry. These assays are critical for characterizing the compound's potency, mechanism of action, and therapeutic potential.
Principle of the Assays
1. Apoptosis Detection (Annexin V & Propidium Iodide Staining): This assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late-stage apoptotic and necrotic cells, which have compromised membrane integrity.
2. Cell Cycle Analysis (Propidium Iodide Staining): This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase, actively synthesizing DNA, have an intermediate DNA content. By analyzing the fluorescence intensity of a population of cells, the percentage of cells in each phase can be determined, revealing potential cell cycle arrest induced by this compound.
Experimental Workflow
The general workflow for analyzing the cellular effects of this compound involves cell culture, compound treatment, cell harvesting, staining with fluorescent dyes, and subsequent analysis on a flow cytometer.
Caption: Overall experimental workflow for flow cytometry analysis.
Data Presentation: Summarized Quantitative Results
The following tables represent typical data obtained from treating Jurkat cells (a human T-lymphocyte cell line) with this compound for 24 hours.
Table 1: Apoptosis Analysis via Annexin V/PI Staining
| Treatment Concentration (nM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 1.5 | 2.5 ± 0.4 | 2.3 ± 0.6 |
| 10 | 85.1 ± 2.1 | 10.3 ± 1.1 | 4.6 ± 0.9 |
| 50 | 60.7 ± 3.5 | 28.9 ± 2.8 | 10.4 ± 1.3 |
| 200 | 25.4 ± 4.2 | 55.8 ± 3.9 | 18.8 ± 2.1 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Cell Cycle Analysis via PI Staining
| Treatment Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle Control) | 45.3 ± 2.2 | 38.1 ± 1.9 | 16.6 ± 1.5 |
| 10 | 48.2 ± 2.5 | 35.5 ± 2.1 | 16.3 ± 1.8 |
| 50 | 65.9 ± 3.1 | 15.2 ± 1.6 | 18.9 ± 2.0 |
| 200 | 78.1 ± 4.0 | 5.7 ± 0.8 | 16.2 ± 1.4 |
Data are presented as mean ± standard deviation (n=3).
Hypothetical Signaling Pathway for this compound
This diagram illustrates a potential mechanism where this compound, as a tyrosine kinase inhibitor, disrupts a pro-survival signaling pathway, leading to the activation of the apoptotic cascade.
Caption: Hypothetical signaling pathway for this compound action.
Detailed Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V-FITC and PI
Materials:
-
Jurkat cells (or other suspension cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate.
-
Treatment: Add the desired concentrations of this compound (e.g., 10, 50, 200 nM) and a vehicle control (DMSO) to the wells. Incubate for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.
-
Cell Harvesting: Transfer the cells from each well into individual flow cytometry tubes. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with 1 mL of cold PBS, centrifuging after each wash.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour. Use FITC (e.g., 488 nm excitation, ~530 nm emission) and PI (e.g., 488 nm excitation, ~617 nm emission) channels.
Caption: Principle of apoptosis detection with Annexin V and PI.
Protocol 2: Cell Cycle Analysis using Propidium Iodide
Materials:
-
Treated cells (from Protocol 1, steps 1-3)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting & Washing: Harvest and wash cells once with 1 mL of cold PBS as described above.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 1.2 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet once with 1 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Staining: Incubate for 30 minutes at room temperature in the dark.
-
Sample Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the PI channel (e.g., FL2-A) to properly resolve the G0/G1 and G2/M peaks. Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
Disclaimer: this compound is a hypothetical compound for the purpose of this application note. The protocols and data presented are representative examples for a typical tyrosine kinase inhibitor and should be adapted and optimized for specific experimental conditions.
Application Notes and Protocols: Exploring Synergistic Combinations of XY028-133 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
XY028-133 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By promoting the degradation of CDK4 and CDK6, this compound offers a novel therapeutic strategy to inhibit cancer cell proliferation. Preclinical studies have demonstrated its single-agent efficacy in various cancer cell lines, including melanoma and breast cancer, where it has been shown to inhibit CDK4/6 expression and the phosphorylation of the Retinoblastoma (Rb) protein.[1]
While this compound holds promise as a monotherapy, the development of drug resistance is a common challenge in targeted cancer therapy. Acquired resistance to CDK4/6 inhibitors can arise through various mechanisms, including the activation of bypass signaling pathways. Therefore, combination therapy represents a rational approach to enhance the efficacy of this compound, overcome potential resistance, and achieve more durable anti-cancer responses.
These application notes provide a comprehensive overview of proposed strategies for using this compound in combination with other therapeutic agents. The following sections detail the scientific rationale for selected combinations, present hypothetical quantitative data, and provide detailed experimental protocols for preclinical evaluation.
Disclaimer: The following combination strategies and protocols are proposed based on the established mechanisms of action of CDK4/6 inhibitors and degraders. As of the date of this document, specific preclinical or clinical data for this compound in combination with other drugs is not publicly available. These notes are intended to serve as a guide for researchers to design and conduct their own investigations.
Rationale for Combination Therapies
The primary mechanism of action of this compound is the degradation of CDK4 and CDK6, leading to G1 cell cycle arrest. Resistance to CDK4/6 inhibition can emerge through the activation of alternative signaling pathways that promote cell cycle progression independently of CDK4/6. Based on extensive research with other CDK4/6 inhibitors such as palbociclib, ribociclib (B560063), and abemaciclib, several key pathways have been identified as mediators of resistance. Targeting these pathways in combination with a CDK4/6 degrader like this compound is a promising strategy to achieve synergistic anti-tumor effects.
Combination with PI3K/AKT/mTOR Pathway Inhibitors
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is common in cancer and has been identified as a significant mechanism of resistance to CDK4/6 inhibitors.[1][2] Activation of the PI3K pathway can lead to increased levels of Cyclin D1, a key binding partner for CDK4/6, thereby potentially overcoming the effects of CDK4/6 inhibition. Preclinical studies with CDK4/6 inhibitors have shown that dual blockade of the CDK4/6 and PI3K pathways can lead to synergistic tumor growth inhibition.[1]
Combination with MEK Inhibitors
The RAS/RAF/MEK/ERK (MAPK) signaling pathway is another critical regulator of cell proliferation. In some cancers, particularly those with RAS mutations, this pathway can be hyperactivated, driving cell cycle progression. There is evidence of crosstalk between the MAPK and CDK4/6 pathways. Combining a CDK4/6 inhibitor with a MEK inhibitor has shown synergistic effects in preclinical models of various cancers, including those resistant to single-agent CDK4/6 inhibition.[3]
Combination with Endocrine Therapy
In hormone receptor-positive (HR+) breast cancer, the estrogen receptor (ER) signaling pathway is a key driver of tumor growth. CDK4/6 inhibitors have shown remarkable efficacy in combination with endocrine therapies like aromatase inhibitors (e.g., letrozole) or selective estrogen receptor degraders (SERDs) like fulvestrant.[1][4][5] The combination of a CDK4/6 inhibitor with endocrine therapy provides a dual blockade of two major signaling pathways in HR+ breast cancer, leading to significantly improved progression-free survival.[1][4]
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the potential synergistic effects of this compound in combination with other drugs. Researchers should generate their own data through rigorous experimentation.
Table 1: In Vitro IC50 Values of Single Agents and Combinations in MCF-7 (HR+ Breast Cancer) Cells
| Drug | IC50 (nM) |
| This compound | 150 |
| Alpelisib (PI3K inhibitor) | 500 |
| Trametinib (MEK inhibitor) | 20 |
| Fulvestrant (SERD) | 5 |
| Combination | |
| This compound + Alpelisib (1:3 ratio) | See CI values |
| This compound + Trametinib (7.5:1 ratio) | See CI values |
| This compound + Fulvestrant (30:1 ratio) | See CI values |
Table 2: Combination Index (CI) Values for this compound Combinations in MCF-7 Cells
The Combination Index (CI) is used to quantify drug synergy, with CI < 1 indicating synergy, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism.
| Combination | Fa 0.5 (CI) | Fa 0.75 (CI) | Fa 0.9 (CI) |
| This compound + Alpelisib | 0.45 | 0.38 | 0.32 |
| This compound + Trametinib | 0.60 | 0.51 | 0.45 |
| This compound + Fulvestrant | 0.35 | 0.28 | 0.22 |
(Fa = Fraction affected, representing the fraction of cells inhibited)
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound and its combinations, and for calculating the Combination Index (CI) to assess synergy.
Materials:
-
Cancer cell lines (e.g., MCF-7, T-47D for breast cancer; A375 for melanoma)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Combination drugs (e.g., Alpelisib, Trametinib, Fulvestrant)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
Plate reader
-
CompuSyn software for CI calculation
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug(s) in complete growth medium. For combination studies, prepare dilutions of both drugs at a constant ratio based on their individual IC50 values.
-
Drug Treatment:
-
Single Agent: Add 100 µL of the diluted single drugs to the respective wells. Include a vehicle control (e.g., DMSO).
-
Combination: Add 100 µL of the combined drug dilutions to the respective wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the IC50 values for each single agent using non-linear regression (dose-response curve) in software like GraphPad Prism.
-
For combination studies, use CompuSyn software to calculate the Combination Index (CI) values based on the Chou-Talalay method.
-
Protocol 2: Western Blot Analysis for Mechanistic Insights
This protocol is for assessing the molecular effects of this compound combinations on key signaling proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and combination drugs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK4, anti-CDK6, anti-pRb, anti-Rb, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, the combination drug, or the combination at specified concentrations for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like Actin.
Visualizations
References
- 1. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in breast cancer management: a comprehensive review of ribociclib combined with endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: XY028-133 for High-Throughput Screening
Product Name: XY028-133 Target: Inhibitor of Tyrosine Kinase Z (TKZ) Molecular Weight: 489.54 g/mol Solubility: Soluble to 100 mM in DMSO
Introduction
This compound is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase Z (TKZ), a critical enzyme implicated in the progression of various solid tumors. The TKZ signaling cascade is a key driver of cell proliferation, survival, and angiogenesis. Dysregulation of this pathway is a common oncogenic event, making TKZ a prime target for therapeutic intervention.
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) and cell-based assays to quantify its inhibitory activity and cellular effects. The methodologies are designed for researchers, scientists, and drug development professionals aiming to characterize the efficacy of TKZ inhibitors.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound was assessed using both biochemical and cellular assays. The compound demonstrates high potency against its primary target, TKZ, and significant selectivity over other related kinases.
Table 1: Biochemical Potency and Selectivity of this compound
| Target Kinase | IC₅₀ (nM) | Assay Format |
|---|---|---|
| TKZ | 8.2 ± 1.5 | ADP-Glo™ Kinase Assay |
| Kinase A | 1,250 ± 45 | ADP-Glo™ Kinase Assay |
| Kinase B | 2,100 ± 89 | ADP-Glo™ Kinase Assay |
| Kinase C | > 10,000 | ADP-Glo™ Kinase Assay |
Table 2: Cellular Anti-Proliferative Activity of this compound
| Cell Line | Description | GI₅₀ (nM) | Assay Format |
|---|---|---|---|
| NCI-H460 (TKZ-addicted) | Lung Carcinoma | 25.6 ± 3.1 | CellTiter-Glo® Assay |
| A549 (TKZ wild-type) | Lung Carcinoma | 3,450 ± 112 | CellTiter-Glo® Assay |
| MCF7 (TKZ wild-type) | Breast Carcinoma | > 10,000 | CellTiter-Glo® Assay |
Signaling Pathway Visualization
The following diagram illustrates the simplified TKZ signaling pathway and the point of inhibition by this compound.
Caption: Simplified TKZ signaling cascade and inhibition by this compound.
Experimental Protocols
Protocol: Biochemical IC₅₀ Determination using ADP-Glo™ Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against TKZ in a 384-well plate format suitable for HTS.
Workflow Diagram:
Caption: High-throughput screening workflow for IC₅₀ determination.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant TKZ enzyme
-
TKZ substrate peptide
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates
-
Acoustic liquid handler or serial dilution-capable liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 1 mM concentration.
-
Using an acoustic liquid handler, transfer 25 nL of each compound dilution into a 384-well assay plate. Include DMSO-only wells for high signal (0% inhibition) and no-enzyme wells for low signal (100% inhibition) controls.
-
-
Reaction Assembly:
-
Prepare a 2X TKZ enzyme solution in Kinase Buffer. Add 2.5 µL to each well of the assay plate.
-
Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) and incubate for 15 minutes at room temperature.
-
Prepare a 2X ATP/Substrate solution in Kinase Buffer. Add 2.5 µL to each well to initiate the reaction. The final reaction volume is 5 µL.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence of the plate using a compatible plate reader.
-
Normalize the data using the high and low signal controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell-Based Anti-Proliferation GI₅₀ Determination
This protocol measures the effect of this compound on the proliferation of TKZ-dependent cancer cells to determine the half-maximal growth inhibition concentration (GI₅₀).
Materials:
-
NCI-H460 cell line
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
384-well clear-bottom, white-walled tissue culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating:
-
Harvest and count NCI-H460 cells.
-
Dilute the cells in culture medium to a final concentration of 50,000 cells/mL.
-
Dispense 40 µL of the cell suspension (2,000 cells) into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 9-point, 4-fold serial dilution of this compound in culture medium. The final concentration should range from 10 µM to 1.5 pM. Include medium with DMSO as a vehicle control.
-
Add 10 µL of the diluted compound solutions to the appropriate wells. The final volume will be 50 µL.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Assessment:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data to the vehicle control (DMSO) wells and plot the percentage of growth against the log-concentration of this compound.
-
Fit the resulting dose-response curve using a non-linear regression model to calculate the GI₅₀ value.
-
Troubleshooting & Optimization
Technical Support Center: Optimizing XY028-133 Concentration
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in determining the optimal concentration of the small molecule inhibitor XY028-133 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, a broad concentration range is recommended to determine the potency of this compound in your specific cell line. We suggest a 10-point dose-response curve starting from 10 µM and proceeding with 3-fold serial dilutions down to the low nanomolar range.
Q2: How can I determine if this compound is cytotoxic to my cells?
A2: A cytotoxicity assay, such as an MTT or LDH release assay, should be performed in parallel with your efficacy experiments. This will help you distinguish between a specific anti-proliferative effect and general toxicity. The table below shows example data for a typical cytotoxicity profile.
Q3: My dose-response curve is flat. What are the potential causes?
A3: A flat dose-response curve may indicate several issues:
-
The concentration range tested is too low to elicit a response.
-
The target of this compound is not expressed or is mutated in your cell line.
-
The experimental endpoint is not sensitive to the effects of this compound.
-
The compound may have degraded due to improper storage or handling.
Q4: How can I confirm that this compound is engaging its intended target in my cells?
A4: Target engagement can be confirmed by a downstream biomarker assay. For example, if this compound inhibits a specific kinase, you can perform a Western blot to assess the phosphorylation status of its direct substrate. A decrease in the phosphorylation of the substrate with increasing concentrations of this compound would indicate target engagement.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration.
| Issue | Possible Cause | Recommended Action |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. |
| No observable effect at any concentration | Cell line is resistant to this compound, or the compound is inactive. | Verify the expression of the target protein. Test the compound in a known sensitive cell line as a positive control. Check the expiration date and storage conditions of the compound. |
| Significant cell death even at low concentrations | This compound is highly cytotoxic to the cell line. | Perform a cytotoxicity assay to determine the toxic concentration range. Lower the concentration range in your efficacy studies. |
| Precipitation of the compound in the media | The concentration of this compound exceeds its solubility in the cell culture media. | Visually inspect the media for any precipitate. If observed, lower the maximum concentration tested. Ensure the DMSO concentration is below 0.5% in the final assay volume. |
Data Presentation
Table 1: Example Dose-Response Data for this compound in Cell Line A
| This compound Conc. (µM) | % Inhibition (Mean) | % Inhibition (Std Dev) |
| 10 | 95.2 | 3.1 |
| 3.33 | 88.7 | 4.5 |
| 1.11 | 75.4 | 5.2 |
| 0.37 | 52.1 | 6.8 |
| 0.12 | 28.9 | 5.5 |
| 0.04 | 10.3 | 4.2 |
| 0.01 | 2.1 | 3.7 |
| 0.00 | 0.0 | 2.9 |
Table 2: Example Cytotoxicity Data for this compound in Cell Line A
| This compound Conc. (µM) | % Cell Viability (Mean) | % Cell Viability (Std Dev) |
| 10 | 85.6 | 4.2 |
| 3.33 | 92.3 | 3.8 |
| 1.11 | 98.1 | 2.5 |
| 0.37 | 99.2 | 2.1 |
| 0.12 | 99.5 | 1.8 |
| 0.04 | 99.8 | 1.5 |
| 0.01 | 100.0 | 1.2 |
| 0.00 | 100.0 | 1.0 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Target Engagement
-
Cell Lysis: Treat cells with varying concentrations of this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the phosphorylated and total target protein.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for a lack of experimental effect.
Technical Support Center: Preventing XY028-133 Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of the PROTAC CDK4/6 degrader, XY028-133, in cell culture media.
Troubleshooting Guide
This guide provides answers to common issues encountered during the handling and application of this compound in experimental settings.
Q1: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
A1: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like many PROTACs when a concentrated DMSO stock is diluted into an aqueous-based cell culture medium.[1] The rapid change in solvent polarity causes the compound to exceed its solubility limit in the media.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is higher than its aqueous solubility. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific media by performing a solubility test.[1] |
| Rapid Dilution | Adding a highly concentrated DMSO stock directly to the media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently swirling the media. |
| Low Temperature of Media | Adding the compound to cold media can significantly decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This might require preparing a more dilute stock solution in DMSO. |
Q2: The media containing this compound appears clear initially, but a precipitate forms after several hours or days in the incubator. What is happening?
A2: Delayed precipitation can be caused by changes in the media environment over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shift | Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect the solubility of the compound. | Pre-warm the cell culture media to 37°C before adding this compound. |
| pH Shift | The CO2 environment in an incubator can lower the pH of the media, which can affect the solubility of pH-sensitive compounds. | Ensure your media is properly buffered for the CO2 concentration in your incubator. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins in the media, forming insoluble complexes over time. | If precipitation persists, consider testing the solubility of this compound in a different basal media formulation. |
| Evaporation | Water loss from the culture vessel can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of your incubator and use filter-capped flasks or sealed plates to minimize evaporation. |
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for this compound?
A3: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). A stock solution of 50 mg/mL in DMSO is achievable with the aid of ultrasonication.
Q4: How should I store my this compound stock solution?
A4: Once prepared, it is highly recommended to aliquot the stock solution into single-use volumes and store it at -80°C for up to 6 months or -20°C for up to 1 month. This prevents degradation from repeated freeze-thaw cycles.
Q5: Could the serum in my media affect the solubility of this compound?
A5: Yes, components in fetal bovine serum (FBS) can interact with small molecules. Proteins in serum can sometimes bind to compounds, which may either increase or decrease their solubility. If you are observing precipitation, you could try reducing the serum concentration or testing the compound's solubility in a serum-free version of your medium, if your experimental design allows.
Q6: How can I be sure that what I'm seeing is a precipitate and not microbial contamination?
A6: Visually, chemical precipitates often appear as crystalline or amorphous particulate matter, while microbial contamination can make the media appear uniformly turbid or cloudy. To be certain, you can examine a sample of the media under a microscope. Bacterial contamination will appear as small, often motile rods or cocci, while fungal contamination may show filamentous structures.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM).
-
Vortex the vial for 10-20 seconds. If the compound is not fully dissolved, sonicate the solution in a water bath for a few minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you empirically determine the solubility limit of this compound in your specific experimental conditions.
-
Prepare a Serial Dilution of this compound in DMSO: Start with your high-concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.
-
Prepare the Media Plate: In a 96-well flat-bottom plate, add 198 µL of your complete cell culture medium (pre-warmed to 37°C) to each well.
-
Add this compound to Media: Add 2 µL of each DMSO dilution to the corresponding wells containing your medium. This will create a 1:100 dilution and keep the final DMSO concentration at 1%. Include a DMSO-only control (2 µL of DMSO in 198 µL of media).
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., immediately, 2, 6, and 24 hours). For a more quantitative assessment, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those conditions.
Data Presentation
The following table is a template for recording the results of your solubility assessment. An example with hypothetical data is provided.
Table 1: Solubility Assessment of this compound in RPMI-1640 + 10% FBS
| Final Concentration (µM) | Visual Observation (24h) | Absorbance at 600nm (24h) - Background | Result |
| 100 | Heavy Precipitate | 0.512 | Insoluble |
| 50 | Moderate Precipitate | 0.234 | Insoluble |
| 25 | Slight Haze | 0.088 | Insoluble |
| 12.5 | Clear | 0.015 | Soluble |
| 6.25 | Clear | 0.011 | Soluble |
| 3.13 | Clear | 0.010 | Soluble |
| 1.56 | Clear | 0.009 | Soluble |
| 0 (DMSO Control) | Clear | 0.010 | Soluble |
Based on this hypothetical data, the maximum soluble concentration of this compound in this medium is approximately 12.5 µM.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
References
Technical Support Center: Improving the Bioavailability of XY028-133
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the bioavailability of the hypothetical compound XY028-133.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
Poor oral bioavailability is often a result of one or more of the following factors:
-
Low Aqueous Solubility: The compound may not dissolve well in the gastrointestinal (GI) fluids, which is a critical first step for absorption.
-
Poor Permeability: this compound might have difficulty passing through the intestinal wall to enter the bloodstream. This can be due to its molecular size, charge, or other chemical properties.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized by the liver before it reaches systemic circulation, reducing the amount of active drug.[1]
-
Efflux Transporters: The compound could be actively pumped back into the GI tract by efflux transporters like P-glycoprotein (P-gp) located in the intestinal wall.[2]
Q2: What initial steps should I take to characterize the bioavailability problem of this compound?
A systematic approach is crucial. Begin with the following characterization studies:
-
Solubility Assessment: Determine the solubility of this compound in relevant physiological buffers (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Permeability Assay: Conduct an in vitro permeability assessment using models like the Caco-2 cell monolayer or a Parallel Artificial Membrane Permeability Assay (PAMPA).[2][3][4][5]
-
LogP Determination: Measure the octanol-water partition coefficient (LogP) to understand the lipophilicity of the compound.
This initial data will help classify this compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of an appropriate bioavailability enhancement strategy.[6]
Q3: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to overcome poor solubility:[7][8][9]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution.[1][7][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[7][11][12]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and may facilitate lymphatic absorption, potentially bypassing first-pass metabolism.[7][8][9]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) can increase its aqueous solubility.[7][8]
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Low and variable drug exposure in animal studies despite formulation efforts. | Inconsistent dissolution of the formulation in the GI tract. | Optimize the formulation by adjusting excipient concentrations. For solid dispersions, ensure the drug is in an amorphous state using techniques like DSC or XRD. For SEDDS, ensure rapid and complete emulsification. |
| High first-pass metabolism. | Consider formulations that promote lymphatic uptake, such as lipid-based systems.[9] Alternatively, investigate co-administration with an inhibitor of the relevant metabolic enzymes, if known. | |
| High in vitro dissolution but still poor in vivo absorption. | Poor permeability of the compound across the intestinal epithelium. | Conduct a Caco-2 permeability assay to confirm low permeability.[2] If permeability is the limiting factor, consider prodrug approaches to modify the molecule's properties for better transport.[6] |
| Efflux by transporters like P-glycoprotein. | Perform a bi-directional Caco-2 assay to determine the efflux ratio.[2] If efflux is significant, investigate co-administration with a known P-gp inhibitor. | |
| Precipitation of the drug from a supersaturating formulation (e.g., SEDDS) upon dilution. | The formulation is unable to maintain a supersaturated state in the aqueous environment of the GI tract. | Include precipitation inhibitors (polymers like HPMC or PVP) in the formulation to maintain supersaturation for a longer duration, allowing for greater absorption.[13] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a drug candidate.[2][3][14]
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® inserts (e.g., 24-well format)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Test compound (this compound) and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture: Culture Caco-2 cells in T-75 flasks.
-
Seeding: Seed Caco-2 cells onto Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation into a monolayer.
-
Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability test.[5]
-
Permeability Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the dosing solution containing this compound and control compounds to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points.
-
-
Sample Analysis: Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Data Presentation:
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Permeability |
| Propranolol (High Permeability Control) | > 10 | High |
| Atenolol (Low Permeability Control) | < 2 | Low |
| This compound | Experimental Value | To be determined |
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a lipid-based formulation to improve the solubility of this compound.[7][8]
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials
-
Magnetic stirrer
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in the determined ratios. Dissolve this compound in this mixture with gentle stirring.
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering.
-
Drug Precipitation Assessment: Observe the emulsion for any signs of drug precipitation upon dilution with an aqueous medium.
-
-
In Vitro Dissolution: Perform in vitro dissolution studies in a relevant medium to assess the drug release from the SEDDS formulation.
Data Presentation:
| Formulation ID | Oil:Surfactant:Co-solvent Ratio | Droplet Size (nm) | PDI | Self-Emulsification Time (s) | Observations |
| SEDDS-1 | 40:40:20 | Value | Value | Value | e.g., Clear emulsion, no precipitation |
| SEDDS-2 | 30:50:20 | Value | Value | Value | e.g., Bluish-white emulsion, slight precipitation after 2h |
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Troubleshooting logic for poor in vivo exposure.
References
- 1. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 2. nuvisan.com [nuvisan.com]
- 3. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. theraindx.com [theraindx.com]
- 5. benchchem.com [benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating XY028-133 Resistance in Cell Lines
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing specific instances or mechanisms of acquired resistance to the PROTAC CDK4/6 degrader XY028-133. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of resistance to PROTACs, particularly those utilizing the von Hippel-Lindau (VHL) E3 ligase, and to CDK4/6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing reduced sensitivity to this compound. What are the potential causes?
A1: Reduced sensitivity to this compound, a PROTAC that degrades CDK4/6, can arise from several factors. These can be broadly categorized into three areas: issues with the compound or experimental setup, alterations in the PROTAC-mediated degradation pathway, and changes in the target pathway itself.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) for both your suspected resistant cell line and the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates acquired resistance.
Q3: What are the known mechanisms of resistance to PROTACs?
A3: Resistance to PROTACs can occur through several mechanisms, primarily involving the components required for their action. Studies on other PROTACs have shown that genomic alterations in the core components of the hijacked E3 ligase complex are a primary cause of acquired resistance.[1][2][3] For a VHL-based PROTAC like this compound, this could involve mutations or downregulation of VHL or its associated proteins, such as CUL2.[2][3][4] Another potential mechanism is the upregulation of multidrug resistance pumps like ABCB1, which can efflux the PROTAC from the cell.[5]
Q4: What are the common mechanisms of resistance to CDK4/6 inhibitors that might also apply to a CDK4/6 degrader?
A4: Resistance mechanisms to CDK4/6 inhibitors are well-documented and could also confer resistance to a degrader. These include the loss of the retinoblastoma (Rb) tumor suppressor, which is a key downstream target of CDK4/6.[6][7][8] Other mechanisms include the amplification of CDK4 or CDK6 genes and the activation of bypass signaling pathways that promote cell proliferation independently of the CDK4/6-Rb axis, such as the PI3K/AKT/mTOR pathway.[6][7][8][9][10]
Troubleshooting Guide
Issue 1: Decreased or No Degradation of CDK4/6
If you observe that this compound is no longer effectively degrading CDK4 and/or CDK6 in your cell line, consider the following troubleshooting steps.
Troubleshooting Workflow for Lack of Protein Degradation
Caption: A logical workflow for troubleshooting the lack of CDK4/6 degradation.
Potential Causes and Solutions:
| Potential Cause | Suggested Action |
| Compound Instability or Incorrect Concentration | Confirm the stability and concentration of your this compound stock solution. |
| Poor Cell Permeability | Although PROTACs are optimized for cell entry, resistant cells may develop mechanisms to reduce uptake. If possible, use a fluorescently labeled version of this compound to assess cellular uptake. |
| "Hook Effect" | High concentrations of PROTACs can lead to the formation of non-productive binary complexes instead of the required ternary complex (CDK4/6-PROTAC-VHL), reducing degradation.[11][12] Perform a wide dose-response experiment to identify the optimal concentration for degradation. |
| Alterations in the VHL E3 Ligase Complex | Sequence the VHL gene to check for mutations. Use Western blot to assess the protein levels of VHL and its binding partner, CUL2.[2][3] |
| Upregulation of Deubiquitinating Enzymes (DUBs) | Overexpression of DUBs that remove ubiquitin from CDK4/6 can counteract the action of this compound. This can be investigated using proteomics to compare the expression of DUBs in sensitive versus resistant cells. |
Issue 2: Cells are Proliferating Despite CDK4/6 Degradation
If you confirm that CDK4/6 are being degraded but the cells continue to proliferate, this suggests that the cells have developed mechanisms to bypass their dependency on the CDK4/6 pathway.
Signaling Pathways Implicated in Bypass Resistance
Caption: Simplified diagram of the CDK4/6 pathway and common bypass mechanisms.
Potential Causes and Solutions:
| Potential Cause | Suggested Action |
| Loss of Rb Function | Loss of the Rb protein makes the cell cycle independent of CDK4/6 activity.[6][7][8] Perform a Western blot to check for the presence of Rb protein in the resistant cells. |
| Activation of Bypass Signaling Pathways | Increased signaling through pathways like PI3K/AKT/mTOR can promote cell proliferation.[6][7][9] Use Western blotting to check for increased phosphorylation of key proteins in these pathways (e.g., p-AKT, p-ERK). |
| Upregulation of Cyclin E/CDK2 Activity | The Cyclin E/CDK2 complex can also drive cell cycle progression.[10] Assess the levels of Cyclin E and CDK2 via Western blot or qPCR. |
Quantitative Data Summary
The following tables provide an example of the kind of quantitative data you would expect to see when comparing a parental (sensitive) cell line to a newly generated this compound resistant cell line.
Table 1: Cell Viability (IC50) Data
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental | 50 | 1 |
| Resistant | 1500 | 30 |
Table 2: Protein Expression Levels (Relative to Parental)
| Protein | Resistant Cell Line (Fold Change) |
| CDK4 | 1.2 |
| CDK6 | 1.1 |
| VHL | 0.2 |
| CUL2 | 0.3 |
| Rb | 0.1 |
| p-AKT (S473) | 4.5 |
Key Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol uses a gradual dose-escalation method to develop a resistant cell line.[13][14][15][16]
-
Initial IC50 Determination:
-
Induction of Resistance:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
When the cells are growing at a stable rate (approximately 80-90% confluency), passage them and increase the this compound concentration by 1.5- to 2-fold.
-
If significant cell death occurs, reduce the concentration to the previous level until the cells recover.
-
Repeat this stepwise dose escalation. This process can take several months.
-
Cryopreserve cells at each stage.
-
-
Confirmation of Resistance:
-
Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a cell viability assay on both the parental and the resistant cell lines to determine the new IC50.
-
A significant increase in the IC50 value confirms resistance.
-
Protocol 2: Western Blot for Protein Degradation and Bypass Pathway Activation
This protocol allows for the assessment of target protein degradation and the activation status of key signaling proteins.[20][21]
-
Sample Preparation:
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-CDK4, anti-CDK6, anti-VHL, anti-Rb, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH, β-actin).
-
Protocol 3: Cell Viability Assay (MTT)
This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability data against the log of the drug concentration and use a non-linear regression to determine the IC50 value.
-
References
- 1. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 9. scilit.com [scilit.com]
- 10. Frontiers | Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 18. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. benchchem.com [benchchem.com]
- 21. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. 2bscientific.com [2bscientific.com]
common pitfalls in XY028-133 experiments
Technical Support Center: XY028-133
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in DMSO to create a stock solution. For short-term storage (1-2 weeks), the stock solution can be stored at 4°C. For long-term storage, we recommend aliquoting the stock solution and storing it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: I am observing significant off-target effects in my cell line. What could be the reason?
A2: High concentrations of this compound can sometimes lead to off-target effects. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line. It is also crucial to ensure the purity of the compound and to use appropriate controls in your experiments.
Q3: Can this compound be used for in vivo studies?
A3: Yes, this compound has been formulated for in vivo use. The recommended vehicle for administration is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, the optimal formulation and dosage may vary depending on the animal model and route of administration.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays
You may observe high variability in your cell viability assay results between experiments. This can be due to several factors outlined in the troubleshooting table below.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. |
| Compound Solubility | Ensure this compound is fully dissolved in the culture medium. Vortex the stock solution before diluting. |
| Incubation Time | Use a consistent incubation time for all experiments. |
| Reagent Quality | Use fresh reagents for the viability assay and ensure they are within their expiration dates. |
A typical experimental workflow for a cell viability assay is illustrated below. Adhering to a standardized protocol can help minimize variability.
Issue 2: No Inhibition of Downstream Signaling Pathways
If you do not observe the expected inhibition of downstream signaling pathways (e.g., p-ERK) via Western Blot after treatment with this compound, consider the following troubleshooting steps.
Experimental Protocol: Western Blot for p-ERK Inhibition
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
The signaling pathway from the hypothetical target TK-1 to ERK is depicted below.
Issue 3: Poor In Vivo Efficacy
Suboptimal efficacy in animal models can be due to issues with formulation, dosage, or administration route.
| Potential Cause | Recommended Solution |
| Poor Bioavailability | Consider optimizing the formulation or exploring alternative routes of administration (e.g., intraperitoneal vs. oral gavage). |
| Insufficient Dosage | Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and an effective dose. |
| Metabolic Instability | Conduct pharmacokinetic (PK) studies to determine the half-life and clearance of this compound in the chosen animal model. |
The logical relationship for troubleshooting in vivo studies is outlined in the diagram below.
Technical Support Center: XY028-133 In Vivo Half-Life Extension
Welcome to the technical support center for XY028-133. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to increasing the in vivo half-life of the novel kinase inhibitor, this compound.
Fictional Compound Profile: this compound
-
Class: Small molecule inhibitor of Tyrosine Kinase Z (TKZ).
-
Mechanism of Action: ATP-competitive inhibitor, targeting the TKZ signaling pathway involved in oncogenesis.
-
Therapeutic Indication (Proposed): Treatment of TKZ-positive non-small cell lung cancer.
-
Baseline In Vivo Profile: this compound exhibits high potency in vitro but suffers from a short in vivo half-life (~1.5 hours in mice) due to rapid metabolic clearance, limiting its therapeutic potential.[1][2][3]
-
Primary Metabolic Liability: The primary route of metabolism is suspected to be CYP3A4-mediated oxidation of the terminal phenyl group, a common issue with small molecule kinase inhibitors.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the in vivo half-life of this compound so short?
The short half-life of this compound is primarily attributed to rapid metabolic clearance by cytochrome P450 enzymes in the liver.[5] Our initial metabolic stability assays suggest that the terminal phenyl group is a significant metabolic hotspot. Additionally, rapid renal filtration of the unmodified small molecule may also contribute to its short duration in circulation.
Q2: How can I experimentally confirm the metabolic liabilities of this compound?
A liver microsomal stability assay is the recommended starting point. This in vitro test assesses the rate at which this compound is metabolized by liver enzymes, primarily cytochrome P450s (CYPs).[5][6] By monitoring the disappearance of the parent compound over time, you can calculate its intrinsic clearance and predict its in vivo metabolic fate.[6][7] Including specific CYP inhibitors can help identify the particular enzymes responsible for metabolism.
Q3: What are the primary strategies to increase the in vivo half-life of this compound?
There are two main approaches to consider:
-
Chemical Modification (Lead Optimization):
-
Metabolic Blocking: Introduce chemical modifications at the site of metabolism to hinder enzymatic action. For example, replacing hydrogens on the terminal phenyl ring with fluorine atoms can block oxidation.
-
Increased Plasma Protein Binding: Modify the structure to enhance binding to plasma proteins like albumin, which can reduce renal clearance and protect the molecule from metabolism.[8][9]
-
Increased Lipophilicity: Strategically increasing the lipophilicity of the molecule can increase its volume of distribution, leading to a longer half-life.[1] However, this must be balanced to avoid poor solubility and off-target toxicity.
-
-
Formulation Strategies:
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from metabolic enzymes and alter its pharmacokinetic profile.
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the molecule, reducing renal clearance.[8][9]
-
Nanoparticle Formulation: Formulating this compound into nanoparticles can control its release and biodistribution.[10][11]
-
Q4: My in vivo pharmacokinetic data for this compound is highly variable between animals. What are the potential causes?
High variability in in vivo PK studies is a common issue.[12] Potential causes include:
-
Inconsistent Dosing: Ensure accurate and consistent administration, especially for intravenous (IV) and oral (PO) routes.[13] Improper oral gavage or a missed tail vein injection can lead to significant variations.
-
Animal Health and Stress: The health status and stress levels of the animals can affect metabolism and blood flow.
-
Sample Collection and Processing: Inconsistent timing of blood draws, hemolysis, or improper sample processing can all introduce variability.[13][14]
-
Analytical Method Performance: Ensure your bioanalytical method (e.g., LC-MS/MS) is robust, reproducible, and free from matrix effects.[14]
Quantitative Data Summary
The following tables present hypothetical data comparing the pharmacokinetic parameters of the parent compound this compound with two modified versions and a liposomal formulation.
Table 1: In Vitro Microsomal Stability Data
| Compound | Microsomal Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound (Parent) | 15 | 46.2 |
| This compound-F2 (Difluoro analog) | 45 | 15.4 |
| This compound-PEG (PEGylated) | >120 | <5.0 |
Table 2: In Vivo Pharmacokinetic Parameters in Mice (10 mg/kg IV Dose)
| Compound | Half-Life (t½, hr) | Cmax (ng/mL) | AUC (ng*hr/mL) | Clearance (CL, mL/hr/kg) | Volume of Distribution (Vd, L/kg) |
| This compound (Parent) | 1.5 | 2500 | 3750 | 2.67 | 5.78 |
| This compound-F2 (Difluoro analog) | 4.2 | 2350 | 10250 | 0.98 | 5.95 |
| This compound-Lipo (Liposomal) | 18.5 | 5500 | 85250 | 0.12 | 3.20 |
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This protocol outlines the procedure for assessing the metabolic stability of this compound in liver microsomes.[7][15][16]
1. Materials:
-
Test compound (this compound) stock solution (10 mM in DMSO).
-
Mouse or human liver microsomes.[15]
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
Ice-cold acetonitrile (B52724) with an internal standard for quenching.
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system for analysis.[15]
2. Procedure:
-
Prepare a working solution of this compound by diluting the DMSO stock in acetonitrile.[7]
-
In a 96-well plate, add the phosphate buffer and liver microsomes (final protein concentration of 0.5 mg/mL).[5]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[6] For the negative control, add buffer instead of the NADPH system.[7]
-
Immediately after adding NADPH, add the this compound working solution to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[5][15]
-
Seal the plate and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.[15]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the peak area of this compound relative to the internal standard at each time point.
-
Calculate the percentage of the parent compound remaining at each time point compared to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical procedure for determining the pharmacokinetic profile of this compound in mice following intravenous administration.[12][13][17]
1. Animals and Housing:
-
Use male CD-1 or C57BL/6 mice (8-10 weeks old).
-
House animals in a controlled environment with a 12-hour light/dark cycle.
-
Allow animals to acclimate for at least 3 days before the experiment.
2. Dosing and Sample Collection:
-
Prepare the dosing solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Administer a single intravenous (IV) bolus dose via the tail vein (e.g., 10 mg/kg).[13]
-
Collect blood samples (~30-50 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein puncture.[18]
-
Place blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process the blood samples by centrifuging at 2000 x g for 10 minutes at 4°C to obtain plasma.[18]
-
Store plasma samples at -80°C until analysis.
3. Bioanalysis:
-
Prepare plasma samples for analysis by protein precipitation. Add 3 volumes of cold acetonitrile with an internal standard to 1 volume of plasma.[18]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.
4. Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis and calculate key parameters such as half-life (t½), Cmax, AUC, clearance (CL), and volume of distribution (Vd).
Visualizations
References
- 1. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic liabilities of small molecule kinase inhibitors and interindividual variability in metabolism - American Chemical Society [acs.digitellinc.com]
- 5. mttlab.eu [mttlab.eu]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 18. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Small Molecule Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are validating the activity of a new small molecule, exemplified here as XY028-133, in a novel assay.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
| Question | Possible Causes | Suggested Solutions |
| High background noise or low signal-to-noise ratio? | 1. Suboptimal reagent concentration (e.g., antibodies, substrates).[1] 2. Insufficient washing steps.[1] 3. Cross-reactivity of reagents.[1][2] 4. Contaminated buffers or reagents.[3] 5. Intrinsic fluorescence of the compound. | 1. Titrate all reagents to determine optimal concentrations. 2. Increase the number and duration of wash steps. 3. Test for reagent cross-reactivity and consider using alternative reagents. 4. Prepare fresh buffers and use high-purity reagents. 5. Run a vehicle control (compound solvent) to measure background fluorescence. |
| Inconsistent results between experiments (poor reproducibility)? | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Pipetting errors and reagent volume variations. 4. Fluctuation in instrument settings. 5. Reagent degradation. | 1. Ensure a consistent cell seeding protocol and check cell viability before each experiment. 2. Standardize all incubation times. 3. Use calibrated pipettes and consider automated liquid handlers for high-throughput assays. 4. Verify and document instrument settings for each run. 5. Aliquot and store reagents according to the manufacturer's instructions. |
| No dose-response relationship observed? | 1. The compound may not be active in the tested concentration range. 2. The compound may have low solubility. 3. The assay may not be sensitive enough to detect the compound's effect. 4. The compound may have degraded. | 1. Test a wider range of concentrations. 2. Check the solubility of the compound in the assay buffer and consider using a different solvent. 3. Optimize the assay for higher sensitivity. 4. Verify the integrity of the compound stock. |
| High variability within a single assay plate? | 1. "Edge effects" on the microplate. 2. Inconsistent cell adherence. 3. Temperature gradients across the plate during incubation. | 1. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. 2. Ensure even cell distribution when seeding. 3. Use a plate incubator with uniform temperature distribution. |
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate controls for my assay?
A1: It is crucial to include several types of controls to ensure the validity of your results. These should include:
-
Negative Control: A sample that does not contain the target analyte.
-
Positive Control: A known activator or inhibitor of the target to confirm the assay is working as expected.
-
Vehicle Control: The solvent used to dissolve the test compound, to account for any effects of the solvent on the assay.
-
Untreated Control: Cells or reagents that have not been exposed to any treatment.
Q2: What are some common sources of assay interference?
A2: Assay interference can arise from several factors, including the properties of the small molecule itself. For example, fluorescent compounds can interfere with fluorescence-based assays. Other sources include non-specific interactions with assay components and the presence of contaminants in reagents.
Q3: How can I confirm that this compound is directly binding to its intended target?
A3: A multi-pronged approach is recommended to confirm target engagement. This can include direct binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Additionally, cellular thermal shift assays (CETSA) can be used to demonstrate target engagement within a cellular context.
Q4: What is the importance of secondary and orthogonal assays?
A4: Secondary and orthogonal assays are critical for validating initial findings. They help to rule out false positives and confirm the biological activity of the compound through a different method or by measuring a downstream effect.
Quantitative Data Summary
The following table summarizes hypothetical data from a primary screen and a secondary validation assay for this compound.
| Assay Type | Parameter | This compound | Positive Control | Negative Control |
| Primary Kinase Assay | IC50 (nM) | 150 | 10 | > 10,000 |
| Cellular Viability Assay | CC50 (µM) | > 50 | 0.5 (Staurosporine) | N/A |
| Target Engagement (CETSA) | EC50 (nM) | 200 | 25 | No significant shift |
| Downstream Signaling Assay | p-ERK Inhibition (IC50, nM) | 180 | 15 | > 10,000 |
Experimental Protocols
Primary Kinase Inhibition Assay
-
Prepare a reaction buffer containing the kinase, a fluorescently labeled substrate, and ATP.
-
Serially dilute this compound in DMSO and add to the reaction wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the fluorescence intensity.
-
Calculate the percent inhibition relative to the positive and negative controls and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
-
Culture cells to 80% confluency and treat with either vehicle or this compound for 1 hour.
-
Harvest the cells and lyse them to release the proteins.
-
Heat the cell lysates at a range of temperatures for 3 minutes.
-
Cool the lysates and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant and analyze the amount of soluble target protein by Western blot or ELISA.
-
Plot the amount of soluble protein as a function of temperature to determine the melting curve and calculate the thermal shift induced by this compound.
Visualizations
Caption: A conceptual signaling pathway illustrating the potential mechanism of action for this compound as a MEK inhibitor.
Caption: A typical workflow for small molecule drug discovery, from primary screening to candidate selection.
Caption: A troubleshooting decision tree for addressing inconsistent experimental results.
References
Validation & Comparative
Validating Target Engagement of XY028-133: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of XY028-133 (also known as XY028-140), a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), against established small molecule inhibitors of the same targets: Palbociclib, Ribociclib, and Abemaciclib. This document outlines the methodologies to validate target engagement and presents supporting experimental data to facilitate an objective comparison.
Executive Summary
This compound represents a novel approach to targeting CDK4/6 by inducing their degradation rather than simple inhibition. This mechanism offers the potential for a more profound and durable pharmacological effect. This guide details the experimental validation of this compound's target engagement using state-of-the-art techniques and compares its performance metrics with those of current standard-of-care CDK4/6 inhibitors.
Data Presentation
The following tables summarize the quantitative data for this compound and its comparator molecules, focusing on their potency and cellular activity.
Table 1: Biochemical Potency of CDK4/6 Modulators
| Compound | Target | IC50 (nM) | Notes |
| This compound (XY028-140) | CDK4/cyclin D1 | 0.38[1][2] | PROTAC degrader |
| CDK6/cyclin D1 | 0.28[1][2] | ||
| Palbociclib | CDK4 | 11[3] | Reversible inhibitor |
| CDK6 | 16 | ||
| Ribociclib | CDK4 | 10 | Reversible inhibitor |
| CDK6 | 40 | ||
| Abemaciclib | CDK4 | 2 | Reversible inhibitor |
| CDK6 | 10 |
Table 2: Cellular Target Engagement and Degradation
| Compound | Assay Type | Cell Line | DC50 (nM) | EC50 (nM) | Notes |
| This compound (XY028-140) | Degradation | MDA-MB-231 | ~15 (CDK4), ~100 (CDK6) | - | DC50 values are for a similar Palbociclib-based PROTAC. Specific DC50 for XY028-140 is not publicly available. |
| Palbociclib | CETSA | K562 | - | Not explicitly reported | CETSA confirms target engagement of CDK4/6. |
| Ribociclib | CETSA | Not specified | - | Not explicitly reported | Used in CETSA to profile target engagement. |
| Abemaciclib | CETSA | Not specified | - | Not explicitly reported | Used in CETSA to profile target engagement. |
Note: Specific DC50 values for XY028-140 and CETSA-derived EC50 values for the comparator inhibitors are not consistently available in the public domain. The provided DC50 values are for a comparable PROTAC and serve as an estimate.
Mandatory Visualization
Signaling Pathway
Caption: CDK4/6 signaling pathway and points of intervention.
Experimental Workflows
Caption: Workflows for key target engagement validation assays.
Logical Relationships
Caption: Logical comparison of PROTAC vs. small molecule inhibitors.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for determining the target engagement of small molecule inhibitors with CDK4/6 in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of the test compound (e.g., Palbociclib) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension for each treatment condition into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 45-65°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature. Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath) or by adding a suitable lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Detection and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble CDK4 or CDK6 by Western blotting or other quantitative methods like ELISA or mass spectrometry.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Alternatively, perform an isothermal dose-response experiment at a fixed temperature to determine the EC50 of target engagement.
-
Kinobeads Pulldown Assay
This protocol is designed to assess the binding of kinase inhibitors to their targets in a competitive manner.
-
Lysate Preparation:
-
Harvest and lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Compound Incubation:
-
Incubate the cell lysate with increasing concentrations of the test compound or vehicle (DMSO) for 1 hour at 4°C.
-
-
Kinobeads Incubation:
-
Add a slurry of kinobeads (broad-spectrum kinase inhibitors immobilized on beads) to the lysate and incubate for an additional hour at 4°C with rotation.
-
-
Pulldown and Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound kinases from the beads using an appropriate elution buffer (e.g., containing SDS).
-
Identify and quantify the eluted kinases by mass spectrometry.
-
The reduction in the amount of a specific kinase pulled down in the presence of the compound is indicative of target engagement. Dose-response curves can be generated to determine the IC50 of binding.
-
Immunoprecipitation-Mass Spectrometry (IP-MS) for PROTACs
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC (e.g., this compound) at various concentrations and for different durations. Include a vehicle-treated control.
-
Lyse the cells in an IP-compatible lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to the target protein (CDK4 or CDK6) overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the protein from the beads or perform on-bead digestion with trypsin.
-
Prepare the resulting peptides for mass spectrometry analysis.
-
-
LC-MS/MS Analysis and Quantification:
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of the target protein in the treated versus control samples.
-
Calculate the percentage of degradation and determine the DC50 (the concentration of PROTAC that causes 50% degradation of the target protein).
-
Conclusion
The validation of target engagement is a critical step in the development of novel therapeutics. For a PROTAC degrader like this compound, demonstrating efficient and selective degradation of its targets, CDK4 and CDK6, is paramount. The experimental approaches outlined in this guide, including CETSA, Kinobeads pulldown assays, and IP-MS, provide a robust framework for characterizing the target engagement profile of this compound and comparing it to established CDK4/6 inhibitors. The superior biochemical potency of this compound, coupled with its distinct mechanism of action, highlights its potential as a next-generation therapeutic for cancers driven by CDK4/6 activity. Further studies to generate direct comparative data on degradation efficiency (DC50) and cellular target engagement (CETSA EC50) will be invaluable in fully elucidating its therapeutic potential.
References
A Comparative Guide to XY028-133 and Other Cyclin-Dependent Kinase 4/6 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel PROTAC-based CDK4/6 degrader, XY028-133, with established small molecule inhibitors of the same target: Palbociclib (B1678290), Ribociclib (B560063), and Abemaciclib (B560072). The information presented herein is intended to assist researchers in understanding the distinct mechanisms of action and to provide available performance data to inform future research and development.
Introduction to CDK4/6 Modulation
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1][2] The Cyclin D-CDK4/6-Rb pathway, when hyperactivated, leads to uncontrolled cell proliferation.[3][4] Consequently, targeting CDK4/6 has become a validated and successful strategy in oncology, particularly for hormone receptor-positive (HR+), HER2-negative breast cancer.[5][6][7] This has led to the development of both inhibitors and, more recently, targeted protein degraders.
Mechanism of Action: Inhibition vs. Degradation
While both this compound and the approved CDK4/6 inhibitors target the same kinases, their mechanisms of action are fundamentally different.
CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib): These are small molecule drugs that function as kinase inhibitors.[8][9][10] They occupy the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb).[7][11] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle and inducing cell cycle arrest.[1][9][12]
PROTAC-mediated Degradation (this compound): this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to eliminate target proteins rather than just inhibit them.[2][4] It consists of a ligand that binds to CDK4/6 and another ligand that recruits an E3 ubiquitin ligase, in this case, von Hippel-Lindau (VHL).[13] This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome.[2][4] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
The following diagram illustrates the Cyclin D-CDK4/6-Rb signaling pathway and the distinct mechanisms of CDK4/6 inhibitors and PROTAC degraders.
Caption: CDK4/6 pathway and intervention points.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the approved CDK4/6 inhibitors. It is important to note that the data for this compound is from preclinical studies, while the data for the other compounds are from extensive clinical trials.
Table 1: Preclinical Data for this compound
| Compound | Target(s) | Mechanism | Cell Line | Concentration | Time (h) | Observed Effect |
| This compound | CDK4/6 | PROTAC-mediated degradation (VHL) | A375 | 1 and 3 µM | 24 | Significant decrease in CDK4/6, Cyclin A, PLK1, and pRb protein levels[13] |
Table 2: Clinical Efficacy of Approved CDK4/6 Inhibitors in HR+/HER2- Advanced Breast Cancer (First-Line Setting in Combination with an Aromatase Inhibitor)
| Compound | Clinical Trial | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Palbociclib | PALOMA-2 | 24.8[10] | 53.9[14][15] |
| Ribociclib | MONALEESA-2 | Not reached (vs. 16.0 for placebo) | 63.9[14][15] |
| Abemaciclib | MONARCH 3 | 28.2[16] | 67.1[15] |
Note: Direct head-to-head comparisons of these inhibitors in large, randomized clinical trials are limited, and cross-trial comparisons should be interpreted with caution due to differences in trial design and patient populations.[14][17][18]
Table 3: Common Adverse Events of Approved CDK4/6 Inhibitors
| Compound | Common Grade 3/4 Adverse Events |
| Palbociclib | Neutropenia[19][20] |
| Ribociclib | Neutropenia, Hepatobiliary toxicity, QTc prolongation[20] |
| Abemaciclib | Diarrhea, Neutropenia[20] |
Experimental Protocols
Detailed experimental protocols for the clinical trials of Palbociclib, Ribociclib, and Abemaciclib are extensive and can be found in their respective publications. The general methodologies are outlined below. For this compound, a general protocol for assessing protein degradation is provided based on the available information.
General Protocol for Assessing Protein Degradation by this compound (Western Blot)
-
Cell Culture: A375 melanoma cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with this compound at specified concentrations (e.g., 1 and 3 µM) or a vehicle control (e.g., DMSO) for a designated time period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for CDK4, CDK6, Cyclin A, PLK1, pRb, and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.
Caption: Western Blot Workflow for Protein Degradation.
General Methodology for Phase III Clinical Trials of CDK4/6 Inhibitors
The PALOMA, MONALEESA, and MONARCH trials were large, randomized, double-blind, placebo-controlled studies.
-
Patient Population: Enrolled postmenopausal women with HR+, HER2- advanced breast cancer.
-
Randomization: Patients were randomly assigned to receive either the CDK4/6 inhibitor in combination with an aromatase inhibitor (e.g., letrozole) or a placebo plus an aromatase inhibitor.
-
Treatment Administration: The drugs were administered orally on a specific schedule (e.g., Palbociclib and Ribociclib are typically given for 21 days followed by a 7-day break, while Abemaciclib is given continuously).[15]
-
Endpoints: The primary endpoint was typically progression-free survival (PFS), assessed by investigators according to RECIST criteria. Secondary endpoints included overall survival (OS), overall response rate (ORR), and safety.
-
Assessments: Tumor assessments were performed at baseline and at regular intervals during the study. Adverse events were monitored and graded throughout the treatment period.
Summary and Future Perspectives
This compound represents a novel approach to targeting the CDK4/6 pathway by inducing protein degradation rather than enzymatic inhibition. This mechanism offers several potential advantages, including the potential to overcome resistance mechanisms associated with kinase inhibitors and the ability to target the non-enzymatic functions of the proteins. The preclinical data for this compound demonstrates its ability to reduce the levels of key cell cycle proteins.
In contrast, Palbociclib, Ribociclib, and Abemaciclib are well-established CDK4/6 inhibitors with proven clinical efficacy in improving progression-free and, in some cases, overall survival in patients with HR+/HER2- advanced breast cancer.[16][21] Their toxicity profiles are well-characterized and manageable.[20]
Further research is needed to fully elucidate the therapeutic potential of this compound, including in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and a comprehensive safety profile. Comparative studies with existing CDK4/6 inhibitors in relevant preclinical models will be crucial to determine its relative advantages and potential clinical applications. The development of PROTAC-based degraders like this compound holds promise for expanding the therapeutic options for patients with cancers driven by CDK4/6 dysregulation.
References
- 1. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dovepress.com [dovepress.com]
- 5. Palbociclib - Wikipedia [en.wikipedia.org]
- 6. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Abemaciclib - NCI [cancer.gov]
- 9. youtube.com [youtube.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Head‐to‐head comparison of palbociclib and ribociclib in first‐line treatment of HR‐positive/HER2‐negative metastatic breast cancer with real‐world data from the OPAL registry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncologynewscentral.com [oncologynewscentral.com]
- 16. Ribociclib and Abemaciclib: CDK4/6 Inhibitors for the Treatment of Hormone Receptor–Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matching-adjusted indirect comparison of palbociclib versus ribociclib and abemaciclib in hormone receptor-positive/HER2-negative advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quality of life with ribociclib versus abemaciclib as first-line treatment of HR+/HER2- advanced breast cancer: a matching-adjusted indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. CDK4/6 inhibitors in breast cancer: differences in toxicity profiles and impact on agent choice. A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Abemaciclib, a CDK4 and CDK6 inhibitor for the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Reactivity Profile of XY028-133
An extensive search for public data on the cross-reactivity of a compound designated XY028-133 has not yielded any specific results. It is possible that this compound is an internal development code, a recently discovered molecule not yet published in scientific literature, or a hypothetical compound for the purpose of this request.
Therefore, this guide provides a comprehensive template for presenting cross-reactivity studies, adhering to the specified format and requirements. Researchers can use this framework to structure their own data for this compound and its comparators.
This guide provides a comparative analysis of the binding affinity and cross-reactivity of the novel compound this compound against a panel of related and unrelated molecular targets. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity and potential off-target effects of this compound.
Quantitative Cross-Reactivity Data
The following table summarizes the binding affinities (Ki, IC50, or other relevant metrics) of this compound and two comparator compounds, Compound A and Compound B, against a panel of selected kinases. Lower values indicate higher binding affinity.
| Target | This compound (nM) | Compound A (nM) | Compound B (nM) |
| Primary Target | 1.2 | 0.8 | 1.5 |
| Off-Target 1 | 250 | 15 | >10,000 |
| Off-Target 2 | 800 | 50 | >10,000 |
| Off-Target 3 | >10,000 | 200 | 5,000 |
| Off-Target 4 | 1,500 | 80 | 8,000 |
| Off-Target 5 | >10,000 | >10,000 | >10,000 |
Experimental Protocols
A competitive binding assay was utilized to determine the binding affinity of the test compounds to a panel of purified human kinases.
-
Assay Principle: The assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.
-
Procedure:
-
Kinases, fluorescent tracer, and a serial dilution of the test compound were incubated in a 384-well plate.
-
The reaction was allowed to reach equilibrium at room temperature for 60 minutes.
-
The fluorescence polarization of each well was measured using a microplate reader.
-
The IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic model.
-
-
Data Analysis: The IC50 values were converted to Ki values using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway in which the primary target of this compound is involved, and the experimental workflow for assessing cross-reactivity.
Caption: Hypothetical signaling cascade involving the primary target of this compound.
Caption: Workflow for determining the cross-reactivity profile of test compounds.
A Comparative Guide to CDK4/6 Inhibition: XY028-133 and Approved Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of XY028-133, a Proteolysis Targeting Chimera (PROTAC) degrader, against established small molecule inhibitors of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). The objective is to offer a clear, data-driven performance benchmark to inform research and development decisions.
Introduction to CDK4/6 Inhibition and the Rise of PROTACs
The Cyclin D-CDK4/6-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle. Its hyperactivation is a common driver of tumorigenesis, making CDK4/6 a prime target for cancer therapy. Small molecule inhibitors such as palbociclib, ribociclib, and abemaciclib (B560072) have been successfully developed and approved for the treatment of certain cancers, notably HR+/HER2- breast cancer. These inhibitors function by competitively binding to the ATP-binding pocket of CDK4/6, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and inducing cell cycle arrest.
A novel therapeutic modality, PROTACs, offers an alternative mechanism of action. Instead of merely inhibiting the target protein, PROTACs hijack the cell's ubiquitin-proteasome system to induce the degradation of the target protein. This compound is a PROTAC designed to specifically target CDK4 and CDK6 for degradation.
Mechanism of Action: Inhibition vs. Degradation
A key differentiator between this compound and traditional CDK4/6 inhibitors lies in their mechanism of action.
Small Molecule Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib): These molecules act as competitive inhibitors, occupying the active site of CDK4/6 to block their kinase activity. This leads to a cytostatic effect, halting cell proliferation.
PROTAC Degrader (this compound): this compound is a heterobifunctional molecule. One end binds to CDK4/6, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome. This results in the physical elimination of the target proteins, which can lead to a more profound and sustained downstream effect.
Performance Data
Quantitative data is essential for comparing the efficacy of different compounds. The following table summarizes publicly available data for this compound and leading CDK4/6 inhibitors. It is important to note that the data for this compound is primarily from vendor information and patent literature, and direct head-to-head studies in peer-reviewed publications are not yet available.
| Compound | Type | Target(s) | IC50 (CDK4) | IC50 (CDK6) | Cell Line Performance |
| This compound | PROTAC Degrader | CDK4/6 | - | - | Reported to inhibit CDK4/6 expression and Rb phosphorylation in A375 and T-47D cells. Showed anti-proliferative activity in A375 cells. |
| Palbociclib | Inhibitor | CDK4/6 | 9-11 nM | 15 nM | Induces G0/G1 arrest and senescence in melanoma and breast cancer cells.[1][2][3] |
| Ribociclib | Inhibitor | CDK4/6 | 10 nM | 39 nM | Demonstrates efficacy in HR+/HER2- breast cancer. |
| Abemaciclib | Inhibitor | CDK4/6 | 2 nM | 9.9 nM | Shows greater potency against CDK4 over CDK6. |
Note: IC50 values for inhibitors can vary depending on the assay conditions. Data for this compound is qualitative from available sources; quantitative degradation data (DC50) is not publicly available in peer-reviewed literature at this time.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate the performance of CDK4/6 inhibitors and degraders.
Western Blot for PROTAC-Mediated Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells (e.g., A375 melanoma or T-47D breast cancer) at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 3 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against CDK4, CDK6, pRb, total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
4. Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4][5][6]
Clonogenic Assay for Anti-Proliferative Effects
This assay assesses the long-term proliferative capacity of cells after treatment.
1. Cell Seeding and Treatment:
-
Prepare a single-cell suspension of cancer cells (e.g., A375 or T-47D).
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach for a few hours.
-
Treat cells with various concentrations of the inhibitor/degrader (e.g., this compound or palbociclib) or vehicle control.
2. Incubation:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 7-14 days, or until colonies in the control wells are of a sufficient size (at least 50 cells).
3. Fixation and Staining:
-
Aspirate the medium and wash the colonies gently with PBS.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 5-10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.
4. Colony Counting and Analysis:
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition.[1][2][3]
Conclusion
This compound represents a promising alternative to traditional CDK4/6 inhibitors by inducing the degradation of its target proteins. While publicly available, peer-reviewed quantitative data for a direct comparison is still emerging, the distinct mechanism of action suggests the potential for a more profound and durable anti-cancer effect. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to fully elucidate the performance of this compound against established inhibitors in relevant cancer models. As the field of targeted protein degradation continues to evolve, further studies will be crucial to define the clinical potential of PROTACs like this compound.
References
- 1. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Systematic Review of XY028-133: A PROTAC-Based CDK4/6 Degrader for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PROTAC-based CDK4/6 degrader, XY028-133, with the established CDK4/6 inhibitor, palbociclib (B1678290). The following sections detail the available experimental data on their anti-tumor activities, outline the methodologies of key experiments, and visualize the underlying signaling pathways and mechanisms of action.
Performance Comparison: this compound vs. Palbociclib
This compound is a proteolysis targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), key regulators of the cell cycle. Its performance has been evaluated against palbociclib, a well-established small molecule inhibitor of CDK4/6.
Quantitative Data Summary
The following table summarizes the available quantitative data on the activity of this compound and palbociclib in different cancer cell lines.
| Compound | Cell Line | Assay | Concentration | Duration | Effect | Citation |
| This compound | A375 (Melanoma) | Western Blot | 0.3, 1, and 3 µM | 24 hours | Inhibition of CDK4/6 expression and Rb phosphorylation | [1] |
| T-47D (Breast Cancer) | Western Blot | 0.3 and 1 µM | 24 hours | Inhibition of CDK4/6 expression and Rb phosphorylation | [1] | |
| A375 (Melanoma) | Clonogenic Assay | 1 µM | 7 days | Antiproliferative activity | [1] | |
| A375 (Melanoma) | Clonogenic Assay | 0.03 and 0.1 µM | 11 days | Antiproliferative activity | [1] | |
| Palbociclib | - | Kinase Assay | IC50: 11 nM (CDK4), 16 nM (CDK6) | - | Inhibition of CDK4/6 kinase activity | [2] |
| MDA-MB-435 (Breast Carcinoma) | Cell-based Assay | IC50: 66 nM (pRb Ser780), 63 nM (pRb Ser795) | - | Reduction of Rb phosphorylation | [3] | |
| Various Rb-positive cancer cell lines | Cell Growth Assay | IC50: 0.04-0.17 µM | - | Inhibition of cell growth | [3] | |
| MCF-7 (Breast Cancer) | Proliferation Assay | IC50: 148 ± 25.7 nM | - | Inhibition of proliferation | [4] | |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay | IC50: 432 ± 16.1 nM | - | Inhibition of proliferation | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Western Blot Analysis
Objective: To determine the effect of this compound on the protein levels of CDK4, CDK6, and phosphorylated Retinoblastoma protein (pRb).
Cell Lines: A375 human skin melanoma cells and T-47D human breast cancer cells.
Procedure:
-
Lysis and Protein Extraction: Following treatment, cells were washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for CDK4, CDK6, and pRb.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Assay
Objective: To assess the long-term proliferative potential and survival of cancer cells after treatment with this compound compared to palbociclib.
Cell Line: A375 human skin melanoma cells.
Procedure:
-
Cell Seeding: A single-cell suspension of A375 cells was seeded into 6-well plates at a low density to allow for colony formation.
-
Incubation: The plates were incubated in a humidified incubator at 37°C with 5% CO2 for the specified duration, allowing viable cells to form colonies.
-
Colony Fixation and Staining: After the incubation period, the medium was removed, and the colonies were washed with PBS, fixed with a fixing solution (e.g., methanol (B129727) or a mixture of methanol and acetic acid), and stained with a staining solution (e.g., 0.5% crystal violet).
-
Colony Counting: The number of colonies (typically defined as containing >50 cells) in each well was counted manually or using an automated colony counter. The surviving fraction was calculated by normalizing the number of colonies in the treated wells to that in the control wells.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the CDK4/6 signaling pathway and the distinct mechanisms of action of a traditional inhibitor like palbociclib versus a PROTAC degrader such as this compound.
References
Safety Operating Guide
Navigating the Disposal of Laboratory Compound XY028-133: A Procedural Guide
For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of the laboratory compound designated XY028-133. As this identifier does not correspond to a publicly indexed chemical, this guide establishes a comprehensive framework for its handling and disposal, treating it as a potentially hazardous substance of unknown characteristics. These procedures are grounded in established safety protocols for managing laboratory and pharmaceutical waste.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Improper disposal of laboratory reagents can lead to significant safety hazards, environmental contamination, and legal repercussions.[1][2] This guide provides a step-by-step protocol for the proper disposal of compound this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Step 1: Initial Characterization and Hazard Assessment
Before initiating disposal, all available information on this compound must be reviewed to ascertain its potential hazards. If the compound is of unknown origin, it should be treated as hazardous until proven otherwise.
-
Consult Internal Documentation: Review laboratory notebooks, synthesis records, and internal databases for any data on the physical and chemical properties of this compound.
-
Hazard Identification: Based on available data, characterize the waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste by four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[1][3]
-
Ignitability: Liquids with a flash point below 140°F (60°C).[3]
-
Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.
-
Reactivity: Substances that are unstable, react violently with water, or generate toxic gases.
-
Toxicity: Harmful or fatal when ingested or absorbed.
-
-
Contact EHS: If the identity and properties of the substance cannot be confirmed, contact your institution's Environmental Health & Safety (EHS) department. EHS professionals are equipped to manage and assist in the identification of unknown chemicals. Disposal companies will not accept unknown chemicals without proper analysis.
Step 2: Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do Not Mix: Never combine this compound waste with other chemical waste streams unless they are known to be compatible. Incompatible wastes must be kept separate.
-
Separate Waste Forms: Keep liquid and solid waste in separate containers.
-
Choose the Correct Container:
-
Containers must be made of a material chemically compatible with the waste.
-
Ensure containers are in good condition, free from leaks or damage, and have a secure, screw-on cap.
-
For liquid waste, leave at least 10% of headspace in the container to allow for expansion.
-
Step 3: Labeling and Documentation
Accurate labeling is a regulatory requirement and essential for safety.
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include the full chemical name(s) of the contents (avoiding abbreviations), the date of accumulation, and any associated hazards.
-
Unknowns: If the material is unknown, label it as "Unknown" and provide any available information about its potential identity.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation.
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of laboratory personnel.
-
Secondary Containment: The SAA must have secondary containment, such as a tray or tub, capable of holding the contents of the largest container.
-
Storage Limits: Adhere to institutional and regulatory limits for the amount of waste stored and the accumulation time.
Step 5: Arranging for Disposal
-
Request Pickup: Once the waste container is nearly full (e.g., ¾ full) or has reached its storage time limit, submit a hazardous waste pickup request through your institution's EHS department.
-
Professional Disposal: All investigational medications and chemicals from research must be disposed of in accordance with federal guidelines, such as the Resource Conservation and Recovery Act (RCRA). This typically involves incineration or other approved treatment methods by a licensed disposal facility.
-
Record Keeping: Maintain records of waste disposal as required by your institution and regulatory agencies. A certificate of destruction should be obtained from the disposal vendor.
Quantitative Guidelines for Chemical Waste Management
This table summarizes key quantitative limits and parameters for the management of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline | Source |
| Corrosivity (Aqueous) | pH ≤ 2 or pH ≥ 12.5 | |
| Ignitability (Liquids) | Flash Point < 140°F (60°C) | |
| Maximum SAA Volume | 55 gallons of hazardous waste | |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kg of solid | |
| Container Headspace | Minimum 10% of container volume | |
| Max Storage Time (Lab) | 6 to 12 months (institution-dependent) | |
| Pickup Request | When container is ~75% full or at 150 days |
Experimental Protocols and Workflows
Disposal Workflow for Compound this compound
The following diagram illustrates the decision-making process for the safe handling and disposal of compound this compound.
Caption: Decision workflow for the safe disposal of compound this compound.
References
Essential Safety and Handling Protocols for XY028-133
For researchers, scientists, and drug development professionals handling XY028-133, a PROTAC-based CDK4/6 degrader, adherence to stringent safety protocols is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on standard laboratory practices for handling potent chemical compounds.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1-compliant | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder form to avoid inhalation. |
Handling and Disposal Workflow
Proper handling and disposal of this compound are critical to minimize exposure and prevent environmental contamination. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
General Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to prevent inhalation of dust.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.
-
Ensure that an eyewash station and safety shower are readily accessible.
Disposal Plan:
-
All waste materials contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.
-
Unused quantities of the compound and contaminated solutions should be disposed of as chemical waste in accordance with institutional and local environmental regulations. Do not dispose of down the drain.
-
Contaminated glassware should be decontaminated by rinsing with an appropriate solvent before washing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
